molecular formula C6H8N2O B3277697 2-Amino-5-methylpyridine 1-oxide CAS No. 66362-95-6

2-Amino-5-methylpyridine 1-oxide

Cat. No.: B3277697
CAS No.: 66362-95-6
M. Wt: 124.14 g/mol
InChI Key: LODGFHIPQRIMOU-UHFFFAOYSA-N
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Description

2-Amino-5-methylpyridine 1-oxide is a versatile pyridine N-oxide derivative that serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry research . Its primary research value lies in its role as a direct precursor in the high-yield synthesis of 2-amino-5-methylpyridine, a compound used in the manufacture of various pharmaceuticals and pesticides . The diazotization kinetics of this compound have been extensively studied, providing valuable insights into the reaction mechanisms of N-heteroaromatic bases with nitrous acid . Furthermore, pyridine N-oxide derivatives, particularly those with amino, nitro, and methyl substituents, are subjects of significant research due to their broad-spectrum biological and pharmaceutical applications. These include investigated antifungal, antiviral (including activity against HIV and human cytomegalovirus), and potential inhibitory properties against coronaviruses . The N-oxide functional group also enables complexation with metal ions, making it a ligand of interest in coordination chemistry and materials science . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-5-methylpyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-3-6(7)8(9)4-5/h2-4,7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODGFHIPQRIMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methylpyridine and its Synthesis from 3-Methylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical properties and synthesis of 2-Amino-5-methylpyridine. It is important to note that while the synthesis of this compound can originate from a pyridine N-oxide precursor, "2-Amino-5-methylpyridine 1-oxide" itself is not a commonly isolated or well-characterized intermediate. The focus of this document is therefore on the properties of the resulting 2-Amino-5-methylpyridine and the experimental pathways to obtain it from 3-methylpyridine 1-oxide. This information is critical for its application as a key intermediate in the pharmaceutical and agrochemical industries.

Chemical Properties of 2-Amino-5-methylpyridine

2-Amino-5-methylpyridine, also known as 6-Amino-3-picoline, is a light yellow crystalline solid at room temperature.[1] It serves as a vital building block in the synthesis of various commercial products, including pharmaceuticals like Avosentan, Pirfenidone, and Zolpidem, as well as the pesticide Fluazuron.[1][2]

Physical and Chemical Data

The key physical and chemical properties of 2-Amino-5-methylpyridine are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂[3]
Molecular Weight 108.14 g/mol [3]
Melting Point 76-77 °C[4]
Boiling Point 227 °C[4]
Appearance Light yellow crystalline flakes[1]
Solubility Soluble in water (1000 g/L)[4]
pKa 7.22 (+1) at 25°C[4]
Flash Point 118 °C[4]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-Amino-5-methylpyridine.

SpectroscopyKey Data PointsReference
¹H NMR Spectral data available, refer to detailed spectra for specific shifts and coupling constants.
¹³C NMR Spectral data available.
IR Spectroscopy The N-H stretching vibrations appear around 3444 and 3335 cm⁻¹.[5]
Mass Spectrometry Data available for molecular weight confirmation and fragmentation patterns.
Reactivity and Stability

2-Amino-5-methylpyridine is a stable compound under normal conditions.[6] It is, however, sensitive to moisture and should be stored in an inert atmosphere.[4] The amino group provides a site for various chemical reactions, including acylation and condensation. The pyridine ring can also undergo further substitution reactions. It is incompatible with strong oxidizing agents and strong acids.[7]

Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-Oxide

A common synthetic route to 2-Amino-5-methylpyridine involves the amination of 3-methylpyridine 1-oxide. This process does not proceed through a stable "this compound" intermediate but rather through the formation of an activated species that is subsequently converted to the final product.

General Reaction Pathway

The synthesis typically involves the reaction of 3-methylpyridine 1-oxide with an aminating agent, often generated in situ. A representative pathway is the reaction with a trialkylamine and an electrophilic compound, followed by hydrolysis or rearrangement.

G cluster_0 Step 1: Activation of N-Oxide cluster_1 Step 2: Amination and Rearrangement 3-Methylpyridine 1-Oxide 3-Methylpyridine 1-Oxide Ammonium_Salt_Intermediate Ammonium Salt Intermediate 3-Methylpyridine 1-Oxide->Ammonium_Salt_Intermediate + Trialkylamine + Electrophilic Compound Trialkylamine Trialkylamine Trialkylamine->Ammonium_Salt_Intermediate Electrophilic_Compound Electrophilic Compound (e.g., Thionyl Chloride) Electrophilic_Compound->Ammonium_Salt_Intermediate 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Ammonium_Salt_Intermediate->2-Amino-5-methylpyridine + Hydrogen Bromide (Heat)

Figure 1: General synthesis pathway for 2-Amino-5-methylpyridine from 3-Methylpyridine 1-oxide.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-Amino-5-methylpyridine from 3-methylpyridine 1-oxide.[1][2][6]

Materials:

  • 3-methyl-pyridine 1-oxide

  • Trimethylamine

  • Thionyl chloride

  • Methylene chloride

  • 48% Hydrogen bromide solution

  • Sodium hydroxide solution

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Activation: Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride and cool to -5 °C.[1] Condense 2.2 g (0.377 mol) of trimethylamine at -10 °C and add it to the solution.[1]

  • Slowly add a solution of 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes, maintaining the temperature below 0 °C.[1]

  • Allow the resulting yellow solution to warm to room temperature and stir overnight.[1]

  • Rearrangement and Hydrolysis: Remove the solvent in vacuo.[1] Add 35 ml of a 48% hydrogen bromide solution and heat the mixture to 210 °C while distilling off water.[1] Continuously add 48% hydrogen bromide solution dropwise while distilling water for 8 hours.[1]

  • Work-up: Cool the reaction mixture and adjust the pH to 9 with a dilute sodium hydroxide solution.[1]

  • Extract the aqueous layer four times with ethyl acetate.[1]

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.[1]

G start Start dissolve Dissolve 3-methylpyridine 1-oxide in Methylene Chloride start->dissolve cool1 Cool to -5 °C dissolve->cool1 add_amine Add condensed Trimethylamine cool1->add_amine add_socl2 Add Thionyl Chloride solution dropwise (<0 °C) add_amine->add_socl2 stir Stir overnight at RT add_socl2->stir evaporate Remove solvent in vacuo stir->evaporate add_hbr Add 48% HBr and heat to 210 °C evaporate->add_hbr distill Distill water with continuous HBr addition (8h) add_hbr->distill cool2 Cool reaction mixture distill->cool2 adjust_ph Adjust pH to 9 with NaOH cool2->adjust_ph extract Extract with Ethyl Acetate (4x) adjust_ph->extract dry Dry organic phase (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end 2-Amino-5-methylpyridine concentrate->end

Figure 2: Experimental workflow for the synthesis of 2-Amino-5-methylpyridine.

Conclusion

2-Amino-5-methylpyridine is a commercially significant chemical with well-defined properties. While its synthesis can be achieved from 3-methylpyridine 1-oxide, the reaction proceeds through a reactive intermediate rather than a stable "this compound". Understanding the chemical properties of the final product and the detailed experimental protocols for its synthesis is crucial for researchers and professionals in the fields of drug development and agrochemical synthesis. This guide provides a comprehensive overview of the available data to support these endeavors.

References

Technical Guide: Synthesis and Properties of 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The specific compound "2-Amino-5-methylpyridine 1-oxide" is not readily found in chemical literature with a dedicated CAS number. However, extensive information is available on its isomer, 2-Amino-5-methylpyridine , and its synthesis frequently involves a pyridine N-oxide precursor. This guide will focus on the synthesis, properties, and relevant experimental protocols for 2-Amino-5-methylpyridine, with a particular emphasis on a common synthetic route starting from 3-methyl-pyridine 1-oxide.

Compound Identification and Properties

2-Amino-5-methylpyridine is a key intermediate in the pharmaceutical and agrochemical industries.[1][2] It serves as a building block for various significant molecules.[2]

IdentifierValueSource
CAS Number 1603-41-4[1][3][4][5][6]
Molecular Formula C6H8N2[3][4]
Molecular Weight 108.14 g/mol [3][4]
IUPAC Name 5-methylpyridin-2-amine[4]
Synonyms 6-Amino-3-methylpyridine, 2-Amino-5-picoline, 6-Amino-3-picoline[4][5]
Physical and Chemical PropertiesValueSource
Appearance Light yellow or tan crystalline flakes/powder[1][7]
Melting Point 76-77 °C[3]
Boiling Point 227 °C[3]
Solubility Soluble in water (1000 g/L), toluene, and benzene.[3][7]
pKa 7.22[3]

Synthesis of 2-Amino-5-methylpyridine from 3-Methyl-pyridine 1-oxide

A well-documented method for synthesizing 2-Amino-5-methylpyridine involves the reaction of 3-methyl-pyridine 1-oxide with an electrophilic compound in the presence of a trialkylamine, followed by reaction with hydrogen bromide.[7][8][9]

Experimental Protocol

This protocol is based on a patented synthesis method.[8][9]

Step 1: Formation of the Ammonium Salt Intermediate

  • In a suitable reaction vessel, dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride.

  • Cool the solution to -5 °C.

  • At this temperature, add 22.2 g (0.377 mol) of trimethylamine, previously condensed at -10 °C.[8][9]

  • While maintaining the temperature below 0 °C, add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes.[8][9]

  • Allow the resulting yellow solution to warm to room temperature and stir overnight.[8][9]

  • Remove the solvent in vacuo to yield the crude ammonium salt intermediate.[8][9]

Step 2: Conversion to 2-Amino-5-methylpyridine

  • To the crude intermediate, add 35 ml of a 48% hydrogen bromide solution.[8][9]

  • Distill off the water and then heat the mixture to 210 °C.[8][9]

  • Continuously add 48% hydrogen bromide solution dropwise while distilling off water. The reaction is typically complete after 8 hours, which can be monitored by thin-layer chromatography.[1]

  • After completion, allow the mixture to cool.

  • Adjust the pH to 9 using a dilute sodium hydroxide solution.[1]

  • Extract the product four times with ethyl acetate.[1]

  • Combine the organic extracts, dry over sodium sulphate, filter, and concentrate on a rotary evaporator to obtain 2-Amino-5-methylpyridine.[1]

ReagentQuantityMoles
3-methyl-pyridine 1-oxide10.03 g0.092 mol
Trimethylamine22.2 g0.377 mol
Thionyl chloride7.9 ml0.11 mol
48% Hydrogen Bromide35 ml + continuous addition-
Methylene Chloride120 ml + 15 ml-

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Ammonium Salt Formation cluster_step2 Step 2: Conversion and Purification A 3-methyl-pyridine 1-oxide in Methylene Chloride B Add Trimethylamine at -5°C A->B C Add Thionyl Chloride (dropwise, <0°C) B->C D Stir Overnight at Room Temp. C->D E Solvent Removal (in vacuo) D->E F Crude Ammonium Salt Intermediate E->F G Add 48% HBr F->G Proceed to Step 2 H Heat to 210°C (Continuous HBr addition & Water Distillation) G->H I Cool and Neutralize (pH 9) H->I J Ethyl Acetate Extraction I->J K Dry and Concentrate J->K L Pure 2-Amino-5- methylpyridine K->L

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Amino-5-methylpyridine 1-oxide. Due to a scarcity of direct experimental data for this specific molecule, this report synthesizes information from computational studies on related pyridine N-oxides and experimental data for the parent compound, 2-Amino-5-methylpyridine. The guide covers the synthesis, spectroscopic characterization, and theoretical predictions of its molecular geometry and electronic properties. This information is crucial for understanding its chemical reactivity, potential biological activity, and applications in drug development.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique electronic properties and reactivity.[1][2] The N-oxide functional group acts as an electron-donating group, which can modulate the chemical and physical properties of the parent pyridine ring, influencing its basicity, dipole moment, and reactivity towards electrophilic and nucleophilic substitution.[2][3] this compound is a derivative of interest, combining the features of an aminopyridine with an N-oxide, suggesting its potential as a versatile building block in the synthesis of novel bioactive molecules. This guide aims to provide a detailed understanding of its molecular structure and bonding.

Synthesis and Characterization

While direct synthesis and characterization data for this compound are not extensively reported, its synthesis can be inferred from standard procedures for the N-oxidation of pyridines. The parent compound, 2-Amino-5-methylpyridine, is a known intermediate in the synthesis of various pharmaceuticals.[4][5][6]

General Synthesis of Pyridine N-Oxides

The oxidation of pyridines to their corresponding N-oxides is a common transformation in organic synthesis. This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid.[3]

Experimental Protocol: General N-oxidation of a Pyridine Derivative

  • Dissolution: The starting pyridine derivative is dissolved in a suitable solvent, such as dichloromethane or chloroform.

  • Addition of Oxidant: A solution of the oxidizing agent (e.g., m-CPBA) in the same solvent is added dropwise to the pyridine solution at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench the excess oxidant, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Purification: The crude product is purified by column chromatography, crystallization, or distillation to yield the pure pyridine N-oxide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Pyridine Pyridine Derivative ReactionVessel Reaction in Suitable Solvent Pyridine->ReactionVessel Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Chromatography/ Crystallization Workup->Purification Product Pyridine N-Oxide Purification->Product

Molecular Structure and Bonding

Direct crystallographic data for this compound is not available in the Cambridge Structural Database. However, the molecular structure can be predicted based on computational studies of similar pyridine N-oxides and experimental data for 2-Amino-5-methylpyridine.

Predicted Molecular Geometry

The geometry of the pyridine ring in N-oxides is largely planar, similar to pyridine itself.[7] The introduction of the N-oxide bond leads to a slight elongation of the adjacent C-N bonds and a widening of the C-N-C bond angle at the nitrogen atom.[7] For this compound, the presence of the amino and methyl groups is expected to cause minor distortions in the ring geometry.

Computational studies on 2-methylpyridine 1-oxide provide insights into the expected bond lengths and angles.[8] By analogy, the key structural parameters for this compound are predicted in the table below. These are compared with experimental data for 2-Amino-5-methylpyridine.

ParameterPredicted (this compound)Experimental (2-Amino-5-methylpyridine)
Bond Lengths (Å)
N1-O1~1.34-
C2-N1~1.381.357
C6-N1~1.381.350
C2-N2~1.371.367
C-C (ring)~1.38 - 1.401.379 - 1.416
C5-C7~1.511.506
**Bond Angles (°) **
C2-N1-C6~124117.4
O1-N1-C2~118-
O1-N1-C6~118-

Table 1: Predicted and experimental geometric parameters. Predicted values are based on analogies with related structures.[7][8] Experimental data for 2-Amino-5-methylpyridine from computational studies.[9]

Electronic Structure and Bonding

The N-O bond in pyridine N-oxides is best described as a coordinate covalent bond with significant zwitterionic character.[1] This results in a large dipole moment and enhanced water solubility compared to the parent pyridine. The oxygen atom carries a partial negative charge, while the pyridine ring, particularly the nitrogen atom, bears a partial positive charge. This electronic distribution makes the oxygen atom a good hydrogen bond acceptor and influences the reactivity of the ring.

Natural Bond Orbital (NBO) analysis of similar pyridine N-oxides indicates a strong polarization of the N-O bond.[8] The lone pair of electrons on the nitrogen atom is delocalized into the N-O antibonding orbital, contributing to the stability of the molecule. The amino group at the 2-position is expected to further influence the electronic structure through mesomeric effects, potentially increasing the electron density at the ortho and para positions of the pyridine ring.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹. The N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations are also expected in their characteristic regions.

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound
N-H Stretch3300 - 35002-Amino-5-methylpyridine[10]
C-H Stretch (aromatic)3000 - 31002-Amino-5-methylpyridine[9]
C-H Stretch (methyl)2850 - 29602-Amino-5-methylpyridine[9]
C=C / C=N Stretch1400 - 16002-Amino-5-methylpyridine[9]
N-O Stretch1200 - 1300Pyridine N-oxides[1]

Table 2: Predicted characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be influenced by the electron-donating N-oxide and amino groups. The protons on the pyridine ring are expected to be shifted to different extents compared to the parent 2-Amino-5-methylpyridine.

NucleusPredicted Chemical Shift (ppm)Reference Compound
¹H NMR
H3~7.0 - 7.52-Methylpyridine 1-oxide[11]
H4~6.5 - 7.02-Methylpyridine 1-oxide[11]
H6~8.0 - 8.52-Methylpyridine 1-oxide[11]
NH₂~5.0 - 6.02-Amino-5-methylpyridine[12]
CH₃~2.2 - 2.42-Amino-5-methylpyridine[12]
¹³C NMR
C2~150 - 1602-Methylpyridine 1-oxide[11]
C3~120 - 1302-Methylpyridine 1-oxide[11]
C4~125 - 1352-Methylpyridine 1-oxide[11]
C5~130 - 1402-Methylpyridine 1-oxide[11]
C6~140 - 1502-Methylpyridine 1-oxide[11]

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related aminopyridine derivatives have shown a range of biological effects. For instance, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[13] The N-oxide functionality can also play a role in drug metabolism and can be used to modulate the pharmacokinetic properties of a drug candidate.[1]

G cluster_compound Compound of Interest cluster_properties Physicochemical Properties cluster_application Potential Applications Compound 2-Amino-5-methylpyridine 1-oxide Solubility Increased Solubility Compound->Solubility Reactivity Altered Reactivity Compound->Reactivity Metabolism Prodrug Strategy Compound->Metabolism DrugDev Drug Development (e.g., iNOS inhibition) Solubility->DrugDev Reactivity->DrugDev

Conclusion

This technical guide has provided a detailed, albeit largely theoretical, overview of the molecular structure and bonding of this compound. Based on analogies with related compounds, it is predicted to be a planar molecule with a polarized N-O bond, which significantly influences its electronic and spectroscopic properties. The presence of the amino and methyl groups further modulates its characteristics. While direct experimental data remains elusive, this guide serves as a valuable resource for researchers and scientists, providing a foundational understanding for future experimental and computational investigations into this promising molecule and its potential applications in drug discovery and development. Further research is warranted to experimentally validate the predictions made in this report.

References

Spectroscopic Analysis of 2-Amino-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation

The following sections summarize the key spectroscopic data for 2-Amino-5-methylpyridine (CAS No: 1603-41-4).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectra of 2-Amino-5-methylpyridine have been reported in deuterated chloroform (CDCl₃).[3] The chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-67.79dJ = 2.4
H-47.12ddJ = 8.4, 2.4
H-36.32dJ = 8.4
-CH₃2.12s-
-NH₂4.67s-

Source: ChemicalBook, 300 MHz in CDCl₃[3]

¹³C NMR Data

The carbon-13 NMR spectral data provides insight into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C-2158.2
C-6148.1
C-4138.2
C-5122.9
C-3108.0
-CH₃17.0

Source: Spectrum obtained from Aldrich Chemical Company, Inc., referenced in PubChem.[4]

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum reveals the characteristic vibrational frequencies of the functional groups present in 2-Amino-5-methylpyridine.

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3444, 3335ν(N-H) stretching of the amino group
~1600C=C and C=N aromatic ring stretching
1465Methylene group vibrations
1280C-N stretching
962, 939, 877, 801, 573C-H out-of-plane deformation

Source: ResearchGate, PubChem[4][5][6]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data indicates the mass-to-charge ratio (m/z) of the molecular ion and its principal fragments.

m/z Value Interpretation Relative Abundance
108Molecular Ion [M]⁺Top Peak
107[M-H]⁺3rd Highest
80Fragment2nd Highest

Source: NIST Mass Spectrometry Data Center, referenced in PubChem.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

For obtaining high-resolution ¹H and ¹³C NMR spectra, a sample of 2-Amino-5-methylpyridine is prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3][7] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[8] The spectra are recorded on a spectrometer, such as a 300 MHz instrument, at room temperature.[3][4] For ¹H NMR, standard acquisition parameters are used, while ¹³C NMR may require a larger number of scans to achieve a good signal-to-noise ratio.[7][9]

FTIR Spectroscopy

For solid samples like 2-Amino-5-methylpyridine, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method is typically employed.[10][11]

  • ATR Method: A small amount of the crystalline sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11] Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded.[11]

  • KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder.[1] The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the FTIR instrument for analysis.[1]

Mass Spectrometry (GC-MS)

A dilute solution of 2-Amino-5-methylpyridine is prepared in a volatile organic solvent like acetone or dichloromethane.[12][13] This sample is then injected into the gas chromatograph.[14] The GC column separates the compound from any impurities based on their volatility and interaction with the column's stationary phase.[15] As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).[12] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer, and a mass spectrum is generated.[14]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectrum (Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Modes) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Potential Biological Activity of 2-Amino-5-methylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Amino-5-methylpyridine 1-oxide is not currently available in the public domain. This guide provides an in-depth analysis based on the known properties of its parent compound, 2-Amino-5-methylpyridine, related isomers, and the general biological relevance of pyridine N-oxides. All discussions of potential biological activity for the 1-oxide are therefore inferential and intended to guide future research.

Introduction to 2-Amino-5-methylpyridine and its N-oxide

2-Amino-5-methylpyridine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3][4][5] Its N-oxide derivative, this compound, is the focus of this guide. The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of a parent pyridine compound. N-oxidation is a common metabolic pathway for pyridine-containing drugs and xenobiotics.[6] Pyridine N-oxides can exhibit their own distinct biological activities, or they may act as prodrugs that are subsequently reduced in vivo back to the parent pyridine.[6]

Physicochemical Properties

A comparison of the known and predicted physicochemical properties of 2-Amino-5-methylpyridine and its 1-oxide derivative is crucial for understanding its potential biological behavior.

Property2-Amino-5-methylpyridineThis compound (Predicted)
Molecular Formula C₆H₈N₂C₆H₈N₂O
Molecular Weight 108.14 g/mol [5][7]124.14 g/mol
LogP 1.08Lower than parent compound
Water Solubility Good[5]Higher than parent compound
Hydrogen Bonding Donor and AcceptorEnhanced Acceptor capability

Note: Properties for this compound are predicted based on the general effects of N-oxidation.

The increased polarity and water solubility of the N-oxide derivative could lead to altered pharmacokinetics, such as changes in absorption, distribution, metabolism, and excretion (ADME) profiles compared to the parent compound.

Known Biological Context of the Parent Compound and Related Isomers

2-Amino-5-methylpyridine: A Synthetic Precursor

Currently, the primary role of 2-Amino-5-methylpyridine in the scientific literature is as a key building block for the synthesis of several commercially significant molecules.[1][3][4]

G

2-Amino-4-methylpyridine: An iNOS Inhibitor

In contrast to the 5-methyl isomer, 2-Amino-4-methylpyridine has demonstrated significant biological activity as a potent inhibitor of inducible nitric oxide synthase (iNOS).[8] This highlights that small structural changes in aminomethylpyridines can lead to profound differences in biological function.

Quantitative Data for 2-Amino-4-methylpyridine iNOS Inhibition [8]

Enzyme/Cell LineIC₅₀
Murine NOS II (RAW 264.7 cells)6 nM
Human recombinant NOS II40 nM
Human recombinant NOS I100 nM
Human recombinant NOS III100 nM
LPS-induced nitrite production (RAW 264.7)1.5 µM

Potential Biological Activities of this compound

Based on the available information, several potential biological activities for this compound can be hypothesized.

As a Prodrug of 2-Amino-5-methylpyridine

One of the most plausible roles for this compound is as a prodrug that is metabolized to the parent compound. This bioconversion is a common fate for pyridine N-oxides in vivo.[6]

G

Intrinsic Biological Activity

It is also possible that this compound possesses its own intrinsic biological activity, independent of its conversion to the parent amine. The N-oxide moiety can participate in different intermolecular interactions, potentially leading to a unique pharmacological profile. Given the iNOS inhibitory activity of the 4-methyl isomer, it would be prudent to investigate whether this compound exhibits similar or other enzyme inhibitory properties.

Modulator of Drug Metabolism

Pyridine N-oxides have been shown to influence the expression and activity of drug-metabolizing enzymes. For example, pyridine N-oxide has been reported to have a protective effect against the cytotoxicity and clastogenicity of 3-chloropyridine, while inducing these effects for 2-chloropyridine.[9] This suggests a complex interaction with cellular metabolic pathways that could be relevant for this compound.

Proposed Experimental Protocols for Future Research

To elucidate the biological activity of this compound, a systematic experimental approach is required.

In Vitro Cytotoxicity Assays
  • Objective: To determine the cytotoxic potential of the compound.

  • Methodology:

    • Cell lines: A panel of human cancer cell lines (e.g., HepG2, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be used.

    • Treatment: Cells are incubated with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Assay: Cell viability is assessed using a standard MTT or CellTiter-Glo assay.

    • Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Enzyme Inhibition Assays
  • Objective: To screen for inhibitory activity against a panel of relevant enzymes, including iNOS.

  • Methodology (iNOS example):

    • Enzyme Source: Recombinant human iNOS.

    • Substrate: L-arginine.

    • Assay: The conversion of L-arginine to L-citrulline is monitored, often using a radioactive tracer or a colorimetric method for nitric oxide production.

    • Procedure: The enzyme is incubated with the substrate and various concentrations of this compound.

    • Data Analysis: IC₅₀ values are determined.

In Vivo Pharmacokinetic and Metabolism Studies
  • Objective: To determine the ADME properties and identify major metabolites.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats.

    • Dosing: A single intravenous or oral dose of this compound.

    • Sample Collection: Blood, urine, and feces are collected at various time points.

    • Analysis: LC-MS/MS is used to quantify the concentration of the parent compound and potential metabolites (including 2-Amino-5-methylpyridine) in the collected samples.

    • Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) are calculated.

G

Conclusion

While there is a clear lack of direct biological data for this compound, its chemical structure, in the context of its parent compound and related isomers, presents several intriguing possibilities for biological activity. It may function as a prodrug for 2-Amino-5-methylpyridine, or it could possess unique pharmacological properties, potentially as an enzyme inhibitor. The proposed experimental workflows provide a roadmap for future research to unravel the true biological potential of this compound. A thorough investigation is warranted to determine if this compound or its derivatives could be of interest for drug development.

References

The Dawn of a Versatile Intermediate: A Literature Review on the Discovery of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine N-oxides are a cornerstone class of heterocyclic compounds, widely utilized as synthetic intermediates, ligands, and oxidizing agents, with many derivatives finding applications in pharmaceuticals. Their discovery marked a significant advancement in heterocyclic chemistry, unlocking new pathways for the functionalization of the pyridine ring. This technical guide provides an in-depth review of the initial discovery and early synthetic methodologies for pyridine N-oxides. It includes a detailed examination of the seminal experimental protocols, a comparative summary of quantitative data from early preparations, and a visualization of the fundamental synthetic pathway.

The Initial Discovery: Meisenheimer's Breakthrough

The first synthesis of a pyridine N-oxide was reported in 1926 by the German chemist Jakob Meisenheimer.[1][2] His pioneering work demonstrated that pyridine could be oxidized at the nitrogen atom using peroxybenzoic acid as the oxidizing agent.[1][3] This discovery was significant because it introduced a method to alter the electronic properties of the pyridine ring, transforming the otherwise electron-deficient ring into a system more amenable to certain types of substitution. The introduction of the N-oxide functionality suppresses reactions at the nitrogen atom and promotes electrophilic substitution at the 2- and 4-positions of the ring.[1]

Early Synthetic Methodologies

Following Meisenheimer's initial work, several other methods using various peroxy acids were developed to synthesize pyridine N-oxides. The most common approach involves the direct oxidation of pyridine with an oxidizing agent. Early, successful methods included the use of:

  • Peroxybenzoic Acid : The original reagent used by Meisenheimer.[3]

  • Peracetic Acid : A widely adopted method using a mixture of hydrogen peroxide and acetic acid.[3]

  • Monoperphthalic Acid : Another effective peroxy acid for this transformation.[3]

These classical oxidation methods remain fundamental in the synthesis of N-oxides.[4][5] The general reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring.

Quantitative Data from Early Syntheses

The efficiency of early synthetic methods varied. The following table summarizes key quantitative data from a well-documented procedure using peracetic acid, which became a common and reliable method for producing pyridine N-oxide.

ParameterValueSource
Starting Material Pyridine[3]
Oxidizing Agent 40% Peracetic Acid[3]
Yield (Pyridine N-oxide) 78–83%[3]
Yield (Pyridine N-oxide HCl) 76–83%[3]
Melting Point 65–66 °C (in a sealed capillary)[1][3]
Boiling Point 100–105 °C at 1 mm Hg[3]
pKa (conjugate acid) 0.8[1]

Detailed Experimental Protocol: Oxidation with Peracetic Acid

This section details a representative experimental protocol for the synthesis of pyridine N-oxide, adapted from the procedure published in Organic Syntheses.[3] This method is noted for its reliability and good yields.

A. Synthesis of Pyridine-N-oxide Hydrochloride

  • Reaction Setup : In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.

  • Addition of Oxidant : While stirring the pyridine, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid via the dropping funnel. The rate of addition should be controlled to allow the temperature to rise to and be maintained at 85°C. This addition typically takes 50–60 minutes.

  • Cooling : After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.

  • Conversion to Hydrochloride : Replace the dropping funnel with a gas inlet tube. Bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) into the reaction mixture.

  • Solvent Removal : Remove the acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.

  • Purification : Purify the residual pyridine-N-oxide hydrochloride by refluxing it for 30 minutes with 300 ml of isopropyl alcohol. Cool the solution to room temperature and filter the resulting crystals.

  • Washing : Wash the collected colorless crystals with 50 ml of isopropyl alcohol, followed by 50 ml of ether. The final yield of the hydrochloride salt is 139–152 g (76–83%), with a melting point of 179.5–181°C.[3]

B. Preparation of Free Pyridine-N-oxide

  • Isolation : Start with the acetic acid solution of pyridine-N-oxide acetate from step A.3. Evaporate the solution on a steam bath under the pressure of a water aspirator.

  • Distillation : Distill the residue (180–190 g) at a pressure of 1 mm Hg or less. Caution : Before distillation, test for the absence of peroxides with potassium iodide.[3] The distillation apparatus should be suitable for collecting a solid distillate. A Dry Ice trap is necessary to protect the vacuum pump from acetic acid.

  • Heating : Use an oil bath for heating, ensuring the temperature does not exceed 130°C to avoid decomposition.[3]

  • Collection : Collect the product at 100–105°/1mm Hg. The yield is 103–110 g (78–83%) of a colorless, deliquescent solid with a melting point of 65–66°C.[3] The product must be stored in a tightly sealed container.

Visualization of the Synthetic Pathway

The fundamental process of pyridine N-oxide formation is the oxidation of the nitrogen atom in the pyridine ring. This can be represented as a straightforward chemical transformation.

Pyridine_N_Oxide_Synthesis cluster_reactants Reactants cluster_products Products Pyridine Pyridine (C₅H₅N) Product Pyridine N-Oxide (C₅H₅NO) Pyridine->Product Oxidation Oxidant Peroxy Acid (e.g., Peracetic Acid) Oxidant->Product Byproduct Carboxylic Acid (e.g., Acetic Acid) Oxidant->Byproduct

Caption: General reaction scheme for the synthesis of pyridine N-oxide.

Conclusion

The discovery of pyridine N-oxides by Jakob Meisenheimer in 1926 was a pivotal moment in heterocyclic chemistry. The development of reliable synthetic protocols, primarily using peroxy acids, allowed these versatile compounds to become readily accessible. This availability spurred extensive research into their chemical properties and reactivity, establishing them as invaluable intermediates in organic synthesis, coordination chemistry, and the development of pharmaceuticals. The foundational work reviewed here provided the essential tools for chemists to harness the unique properties of the N-oxide functional group, a legacy that continues to influence modern chemical research.

References

Navigating the Solubility Landscape of 2-Amino-5-methylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Amino-5-methylpyridine 1-oxide in common laboratory solvents. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests that the compound is not widely studied or commercially available, and as such, its physicochemical properties, including solubility, are not well-documented in publicly accessible sources.

In the absence of data for the requested N-oxide, this guide provides comprehensive information on the closely related and well-characterized compound, 2-Amino-5-methylpyridine (CAS RN: 1603-41-4). While this is a distinct chemical entity, its properties may offer some insights for researchers investigating related structures. It is crucial to note that the N-oxide functional group can significantly alter a molecule's properties, including its polarity, hydrogen bonding capacity, and, consequently, its solubility profile. Generally, the introduction of an N-oxide group increases polarity and the potential for hydrogen bonding, which may enhance solubility in polar solvents.

Physicochemical Properties of 2-Amino-5-methylpyridine

A summary of the available physical and chemical properties for 2-Amino-5-methylpyridine is presented below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1603-41-4[1][2][3]
Molecular Formula C₆H₈N₂[2]
Molecular Weight 108.14 g/mol [2]
Appearance White to light yellow crystalline powder, crystals, or flakes[1]
Melting Point 76-77 °C[1]
Boiling Point 227 °C[1]
Solubility Freely soluble in water[4]
pKa 7.22 (+1) at 25°C[2]

Experimental Protocols: Synthesis of 2-Amino-5-methylpyridine

While no experimental protocols for determining the solubility of this compound were found, numerous methods for the synthesis of 2-Amino-5-methylpyridine are documented. One common method involves the reaction of 3-methyl-pyridine with sodium amide.[2] Another detailed synthesis starts from 3-methyl-pyridine 1-oxide.[1][5][6]

Example Synthesis of 2-Amino-5-methylpyridine from 3-methyl-pyridine 1-oxide

This protocol describes a multi-step synthesis to produce 2-Amino-5-methylpyridine.

Step 1: Reaction of 3-methyl-pyridine 1-oxide

  • Condense 2.2 g (0.377 mol) of trimethylamine at -10 °C.

  • Add the condensed trimethylamine to a solution of 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride at -5 °C.[1]

  • Add a solution of 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise to the mixture over 30 minutes, maintaining the temperature below 0 °C.[1]

  • Allow the resulting yellow solution to warm to room temperature and stir overnight.[1]

  • Remove the solvent in vacuo.[1]

Step 2: Treatment with Hydrogen Bromide and Extraction

  • Add 35 ml of a 48% strength hydrogen bromide solution to the residue.[1]

  • Distill off the water and then heat the mixture to 210 °C.[1]

  • Continuously add 48% strength hydrogen bromide solution dropwise while distilling off water. The reaction is monitored by thin-layer chromatography and is typically complete after 8 hours.[1]

  • Allow the mixture to cool and adjust the pH to 9 using a dilute sodium hydroxide solution.[1]

  • Extract the mixture four times with ethyl acetate.[1]

  • Dry the combined organic extracts over sodium sulphate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-5-methylpyridine from 3-methyl-pyridine 1-oxide.

SynthesisWorkflow cluster_step1 Step 1: Reaction cluster_step2 Step 2: Workup A 3-methyl-pyridine 1-oxide in Methylene Chloride D Intermediate Mixture A->D B Trimethylamine B->D C Thionyl Chloride C->D E Solvent Removal D->E Overnight Stirring F HBr Treatment (210°C) E->F G Neutralization (pH 9) F->G H Ethyl Acetate Extraction G->H I Drying & Concentration H->I J 2-Amino-5-methylpyridine (Final Product) I->J

Synthesis of 2-Amino-5-methylpyridine.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Amino-5-methylpyridine 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the established experimental and computational methodologies for determining its key thermochemical parameters, including the standard molar enthalpy of formation, the standard molar enthalpy of combustion, and the standard molar enthalpy of sublimation. Where available, data for structurally related pyridine N-oxide derivatives are presented to offer a comparative context. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and material science, enabling a deeper understanding of the energetic landscape of this compound and facilitating its application in drug development and other advanced material sciences.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science due to the versatile reactivity conferred by the N-oxide and amino functional groups. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessment, and predicting its behavior in various chemical and biological systems. Thermochemical data, such as the enthalpy of formation, provide critical insights into the energetic stability of a molecule, while the enthalpy of combustion is essential for safety and handling protocols. The enthalpy of sublimation is a key parameter in understanding the transition between solid and gaseous phases, which is crucial for purification, formulation, and material deposition processes.

This whitepaper outlines the standard experimental procedures for determining these properties and presents a logical workflow for the synthesis of the parent compound, 2-amino-5-methylpyridine, from a pyridine 1-oxide precursor.

Thermochemical Data

Table 1: Thermochemical Properties of this compound

Thermochemical PropertySymbolValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Data Not Available-
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)Data Not Available-
Standard Molar Enthalpy of CombustionΔcH°Data Not Available-
Standard Molar Enthalpy of SublimationΔsubH°Data Not Available-

Table 2: Experimental Sublimation Enthalpies of Selected Substituted Pyridine N-Oxides

CompoundSubstituent(s)ΔsubH° (kJ·mol⁻¹)
4-Methylpyridine N-oxide4-CH₃79.1 ± 1.3[1]
4-Nitropyridine N-oxide4-NO₂89.1 ± 2.5[1]
4-Methoxypyridine N-oxide4-OCH₃100.0 ± 1.2[1]
3-Methyl-4-nitropyridine N-oxide3-CH₃, 4-NO₂98.6 ± 1.1[1]
2-Methyl-4-nitropyridine N-oxide2-CH₃, 4-NO₂97.5 ± 1.3[1]

Note: The data in Table 2 demonstrates the influence of substituent groups on the sublimation enthalpy of pyridine N-oxides. It is expected that the amino and methyl groups in this compound would also significantly influence its sublimation enthalpy.

Experimental Protocols

The determination of the thermochemical properties of this compound would follow well-established experimental protocols.

The standard molar enthalpy of formation (ΔfH°) is typically determined indirectly from the standard molar enthalpy of combustion (ΔcH°) obtained via combustion calorimetry.[2][3] For a nitrogen-containing organic compound like this compound, this involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter.[4][5]

Methodology:

  • A pellet of the high-purity crystalline sample is weighed and placed in a crucible within the combustion bomb.

  • A known amount of water is added to the bomb to ensure that the combustion products are in their standard states.

  • The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[5]

  • The bomb is placed in a calorimeter with a precisely known quantity of water, and the system is allowed to reach thermal equilibrium.

  • The sample is ignited, and the temperature change of the calorimeter is meticulously recorded.

  • The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Corrections are applied for the heat of combustion of the fuse wire, the formation of nitric acid from atmospheric and sample nitrogen, and for deviations from standard state conditions (Washburn corrections).[6]

  • The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

  • The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and N₂).

The standard molar enthalpy of sublimation (ΔsubH°) can be determined using the Knudsen effusion method, which measures the vapor pressure of a solid as a function of temperature.[1][7]

Methodology:

  • A small amount of the sample is placed in a Knudsen effusion cell, which is a small, thermostated container with a very small orifice.

  • The cell is placed in a high-vacuum chamber.

  • The cell is heated to a specific temperature, and the rate of mass loss due to the effusion of the vapor through the orifice is measured.

  • The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.

  • This process is repeated at several different temperatures.

  • The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Synthesis and Reaction Workflow

While this guide focuses on the thermochemical properties of this compound, understanding its synthesis is crucial for sample preparation and purity assessment. A common route to 2-aminopyridines involves the manipulation of a pyridine 1-oxide precursor.[8][9][10] The following diagram illustrates a generalized synthetic pathway for the preparation of 2-amino-5-methylpyridine, which starts from 3-methylpyridine 1-oxide.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Reaction Step 1: Amination cluster_reaction2 Reaction Step 2: Rearrangement & Hydrolysis cluster_workup Work-up 3-Methylpyridine_1-oxide 3-Methylpyridine 1-oxide Reaction_Conditions_1 1. Trimethylamine 2. Thionyl chloride in CH2Cl2 3-Methylpyridine_1-oxide->Reaction_Conditions_1 Reacts with Intermediate_Salt Trimethyl-(5-methyl- pyridin-2-yl)ammonium chloride Reaction_Conditions_1->Intermediate_Salt Reaction_Conditions_2 48% HBr, Heat (210 °C) Intermediate_Salt->Reaction_Conditions_2 Reacts with Product 2-Amino-5- methylpyridine Reaction_Conditions_2->Product Neutralization Adjust pH to 9 (NaOH solution) Product->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying_Concentration Dry (Na2SO4) & Concentrate Extraction->Drying_Concentration

Caption: Synthetic workflow for 2-Amino-5-methylpyridine.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules.[11][12] Quantum chemical methods, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., G3MP2B3), can be employed to calculate the gas-phase enthalpy of formation of this compound.[13] These calculations typically involve:

  • Geometry Optimization: Finding the lowest energy conformation of the molecule.

  • Frequency Calculation: To confirm the optimized structure is a true minimum and to calculate zero-point vibrational energy and thermal corrections.

  • Energy Calculation: Using a high-level theoretical method and basis set to obtain an accurate electronic energy.

  • Isodesmic Reactions: Employing balanced chemical reactions where the types of chemical bonds are conserved to reduce systematic errors in the calculations. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be derived.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive framework for its determination. The outlined experimental protocols for combustion calorimetry and the Knudsen effusion method represent the standard for obtaining accurate enthalpies of formation and sublimation, respectively. Furthermore, computational methods offer a viable alternative for estimating these crucial energetic parameters. The provided data on related pyridine N-oxide derivatives serve as a useful benchmark for future experimental and theoretical studies. It is the hope that this guide will stimulate further research into the thermochemical properties of this and other important heterocyclic N-oxides, thereby supporting their continued development in medicinal and materials science applications.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers an in-depth overview of the known hazards, handling precautions, and emergency procedures for 2-Amino-5-methylpyridine, intended to inform the safe use of its 1-oxide derivative in a research and development setting.

Hazard Identification and Classification

2-Amino-5-methylpyridine is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1]

GHS Hazard Statements
  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

GHS Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P311: Call a POISON CENTER or doctor/physician.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Amino-5-methylpyridine is provided in the table below. These values should be considered as estimates when handling the 1-oxide derivative.

PropertyValueReference
Molecular Formula C6H8N2[3]
Molecular Weight 108.14 g/mol [1][3]
Appearance Light yellow crystalline flakes/solid[1][4]
Melting Point 76-77 °C[5]
Boiling Point 227 °C[5]
Flash Point 118 °C[2][4]
Solubility in Water 1000 mg/L (at 20°C)[2]
Vapor Pressure 3.706 Pa (at 25°C)[4]
LogP 1.08[4]

Toxicological Information

2-Amino-5-methylpyridine is toxic through oral, dermal, and inhalation routes of exposure. The primary target organs include the respiratory system.[5]

Toxicity DataValueSpeciesReference
LD50 Oral 200 mg/kgRat[2][4]
LD50 Dermal 400 mg/kgGuinea Pig[2]

Acute Effects:

  • Eyes: Causes serious irritation, which may include redness, pain, and burns, potentially leading to loss of vision.[2]

  • Skin: Toxic in contact with skin, causing irritation, redness, pain, and burns.[1][2]

  • Ingestion: Toxic if swallowed. Symptoms may include abdominal pain, a burning sensation, diarrhea, shock, or collapse.[2]

  • Inhalation: Toxic if inhaled, causing respiratory tract irritation with symptoms like coughing, wheezing, and shortness of breath.[1][2]

Handling and Storage

Safe Handling Procedures
  • Avoid all personal contact, including inhalation of dust and vapors.[6]

  • Use in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] A dust mask (type N95 or equivalent) is recommended.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Wash hands thoroughly after handling.[1]

  • Keep containers securely sealed when not in use.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • Keep containers tightly closed. The substance is hygroscopic.[4]

  • Store away from heat, sparks, and open flames.[2]

  • Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

First Aid Measures

A systematic approach to first aid is crucial in the event of exposure.

FirstAidMeasures cluster_Exposure Exposure Event cluster_Response First Aid Response Inhalation Inhalation MoveToFreshAir Move to fresh air. Keep at rest. Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Immediately remove all contaminated clothing. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses if present. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical advice/attention. MoveToFreshAir->SeekMedicalAttention WashSkin Gently wash with plenty of soap and water. RemoveClothing->WashSkin WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

First aid response to exposure.
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[7] Immediately call a POISON CENTER or doctor.[2]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: During a fire, toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[2][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[2]

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

The following workflow outlines the procedure for handling a spill of 2-Amino-5-methylpyridine.

SpillResponse cluster_InitialActions Initial Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate personnel from the immediate area. Ventilate Ensure adequate ventilation. Evacuate->Ventilate Ignition Eliminate all ignition sources. Ventilate->Ignition PPE Wear appropriate PPE (gloves, goggles, respirator). Ignition->PPE Contain Contain spill with inert material (sand, earth). PPE->Contain Collect Sweep or vacuum up spilled material into a labeled container. Contain->Collect Clean Clean the spill area with a suitable decontaminant. Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations. Clean->Dispose

Workflow for handling a chemical spill.
  • Personal Precautions: Avoid breathing dust and contact with skin and eyes. Wear personal protective equipment.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: For minor spills, clean up immediately. Use dry clean-up procedures and avoid generating dust.[6] For major spills, contain the spill with sand, earth, or vermiculite.[6] Collect the recoverable product into labeled containers for disposal.[6]

Experimental Protocols

While specific experimental protocols for determining the safety of 2-Amino-5-methylpyridine 1-oxide are not available, standard methodologies for assessing the toxicity and physical hazards of new chemical entities should be followed. These include, but are not limited to:

  • Acute Toxicity Studies (Oral, Dermal, Inhalation): Following OECD Guidelines for the Testing of Chemicals (e.g., OECD 420, 402, 403).

  • Skin and Eye Irritation/Corrosion Tests: Following OECD Guidelines (e.g., OECD 404, 405).

  • Flash Point Determination: Using a Pensky-Martens closed-cup tester (ASTM D93) or similar standard method.

  • Water Solubility and Partition Coefficient (LogP) Determination: Following OECD Guideline 105 and 117, respectively.

Conclusion

The safe handling of this compound requires a cautious and informed approach. In the absence of specific safety data, the comprehensive information provided for its parent compound, 2-Amino-5-methylpyridine, serves as an essential starting point for risk assessment and the implementation of robust safety protocols. All personnel must be thoroughly trained on the potential hazards and emergency procedures outlined in this guide before commencing any work with this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-5-methylpyridine 1-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Amino-5-methylpyridine 1-oxide, a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established reactivity patterns of pyridine N-oxides and offer a starting point for the exploration of this molecule's synthetic transformations.

Overview of Reactivity

This compound combines the functionalities of a pyridine N-oxide and an aminopyridine. The N-oxide group significantly influences the electronic properties of the pyridine ring, activating it for both electrophilic and nucleophilic substitution reactions. The amino group at the 2-position and the methyl group at the 5-position further direct the regioselectivity of these transformations.

Synthesis of this compound

The preparation of this compound is the initial step for its utilization in organic synthesis. A common method for the N-oxidation of pyridines involves the use of a peroxy acid.

Experimental Protocol: N-oxidation of 2-Amino-5-methylpyridine
Reagent/ParameterCondition
Starting Material2-Amino-5-methylpyridine
Oxidizing Agentm-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid
SolventDichloromethane (DCM) or Acetic Acid
Temperature0 °C to room temperature
Reaction Time12-24 hours
Work-upAqueous sodium bisulfite quench, extraction
PurificationColumn chromatography or recrystallization

Procedure:

  • Dissolve 2-amino-5-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in Electrophilic Substitution Reactions

The N-oxide functionality activates the C2 and C4 positions of the pyridine ring towards electrophilic attack. The presence of the amino group at C2 and the methyl group at C5 will influence the regiochemical outcome.

Nitration

Experimental Protocol: Nitration of this compound

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentsFuming Nitric Acid, Concentrated Sulfuric Acid
Temperature0 °C to 60 °C
Reaction Time2-6 hours
Work-upBasification, extraction
PurificationRecrystallization

Procedure:

  • To a cooled (0 °C) mixture of fuming nitric acid (3 eq) and concentrated sulfuric acid (3 eq), slowly add this compound (1.0 eq).

  • After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and carefully neutralize with a saturated aqueous solution of sodium carbonate to pH 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by recrystallization to yield the nitrated product.

Halogenation

Experimental Protocol: Halogenation of this compound

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentsN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
SolventAcetonitrile or Dichloromethane
TemperatureRoom temperature
Reaction Time12-24 hours
Work-upAqueous sodium thiosulfate wash, extraction
PurificationColumn chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Applications in Nucleophilic Substitution Reactions

The N-oxide group can be activated by various reagents to facilitate nucleophilic substitution, primarily at the C2 and C6 positions.

Experimental Protocol: Conversion to 2-Chloro-5-methylpyridine

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentPhosphorus oxychloride (POCl₃)
TemperatureReflux
Reaction Time2-4 hours
Work-upNeutralization, extraction
PurificationDistillation or column chromatography

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • Slowly add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a solid base like sodium carbonate until pH > 8.

  • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 2-chloro-5-methylpyridine by distillation or column chromatography.

Deoxygenation

The removal of the N-oxide functionality is a common transformation to access the corresponding pyridine derivative.

Experimental Protocol: Deoxygenation of this compound

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentPhosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃)
SolventDichloromethane or Acetonitrile
Temperature0 °C to room temperature
Reaction Time1-3 hours
Work-upAqueous work-up, extraction
PurificationColumn chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add phosphorus trichloride (PCl₃, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench with water and neutralize with aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 2-amino-5-methylpyridine.

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations of this compound.

Synthesis_and_Reactions cluster_synthesis Synthesis cluster_reactions Reactions 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine_1-oxide 2-Amino-5-methylpyridine_1-oxide 2-Amino-5-methylpyridine->2-Amino-5-methylpyridine_1-oxide m-CPBA Nitrated_Product Nitrated Product Halogenated_Product Halogenated Product 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Deoxygenated_Product 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine_1-oxide_ref 2-Amino-5-methylpyridine 1-oxide 2-Amino-5-methylpyridine_1-oxide_ref->Nitrated_Product HNO₃, H₂SO₄ 2-Amino-5-methylpyridine_1-oxide_ref->Halogenated_Product NBS/NCS 2-Amino-5-methylpyridine_1-oxide_ref->2-Chloro-5-methylpyridine POCl₃ 2-Amino-5-methylpyridine_1-oxide_ref->Deoxygenated_Product PCl₃

Caption: Synthetic pathways of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction (Temperature & Time) Reaction_Setup->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for synthesis.

Application Notes and Protocols: The Role of 2-Amino-5-methylpyridine 1-oxide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine 1-oxide is a heterocyclic compound belonging to the class of pyridine N-oxides. While direct and extensive literature on the use of this compound as a synthetic intermediate is limited, the broader class of aminopyridine N-oxides are valuable precursors in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The N-oxide functionality activates the pyridine ring, facilitating a variety of nucleophilic and electrophilic substitution reactions that are otherwise challenging with the parent pyridine. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of complex, biologically active molecules. This document provides an overview of the synthetic utility of aminopyridine N-oxides, with specific protocols and data extrapolated from closely related analogues.

General Reactivity of Aminopyridine N-Oxides

The N-oxide group in aminopyridine N-oxides significantly influences the reactivity of the pyridine ring. It acts as an electron-donating group via resonance, increasing electron density at the 2-, 4-, and 6-positions, making them susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen atom makes the ring electron-deficient, rendering the 2- and 4-positions susceptible to nucleophilic attack, a characteristic reaction of pyridine N-oxides.

The presence of the amino group further modulates this reactivity. The amino group is a strong activating group, directing electrophiles to the positions ortho and para to it. The interplay between the N-oxide and amino groups dictates the regioselectivity of various transformations.

G A Aminopyridine N-Oxide B Electrophilic Substitution (e.g., Nitration, Halogenation) A->B Electrophile (E+) C Nucleophilic Substitution (e.g., Cyanation, Halogenation) A->C Nucleophile (Nu-) D Functionalized Pyridine Derivatives B->D C->D E Deoxygenation D->E e.g., PCl3, H2 F Substituted Aminopyridines E->F

Caption: General reactivity of aminopyridine N-oxides.

Key Synthetic Applications and Protocols

Nitration

Nitration is a common electrophilic substitution reaction for pyridine N-oxides. The introduction of a nitro group provides a versatile handle for further transformations, such as reduction to an amino group or nucleophilic aromatic substitution.

Application: Synthesis of nitro-substituted aminopyridine derivatives, which are precursors for various pharmaceuticals. A notable example is the nitration of 2-chloro-5-methylpyridine 1-oxide, a close analogue of the title compound, which is a key step in the synthesis of an intermediate for the mineralocorticoid receptor antagonist, Finerenone.

Experimental Protocol: Nitration of 2-chloro-5-methylpyridine 1-oxide [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

  • Addition of Starting Material: 2-chloro-5-methylpyridine 1-oxide is added portion-wise to the cooled acid mixture, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is then heated to 100 °C and stirred for 2 hours.

  • Work-up: After cooling to room temperature, the mixture is poured onto crushed ice. The pH is carefully adjusted to 2-3 with a saturated solution of sodium carbonate.

  • Isolation: The resulting yellow precipitate of 2-chloro-5-methyl-4-nitropyridine 1-oxide is collected by filtration, washed with cold water, and dried. The filtrate can be extracted with chloroform to recover any dissolved product.

ParameterValue
Starting Material 2-chloro-5-methylpyridine 1-oxide
Reagents Conc. HNO₃, Conc. H₂SO₄
Temperature 100 °C
Reaction Time 2 hours
Product 2-chloro-5-methyl-4-nitropyridine 1-oxide
Yield ~80%
Halogenation

Halogenation of pyridine N-oxides can proceed via either electrophilic or nucleophilic pathways, depending on the reagents and reaction conditions. This allows for the regioselective introduction of halogen atoms, which are excellent leaving groups for subsequent cross-coupling reactions.

Application: Synthesis of halosubstituted aminopyridines, which are key building blocks in medicinal chemistry for the preparation of a wide range of therapeutic agents.

G cluster_0 Synthetic Pathway to a Finerenone Intermediate A 2-chloro-5-methylpyridine 1-oxide B 2-chloro-5-methyl-4-nitropyridine 1-oxide A->B Nitration C 2-chloro-4-amino-5-methylpyridine B->C Hydrogenation D 4-amino-5-methyl-1H-pyridin-2(1H)-one C->D Hydrolysis

Caption: Synthesis of a Finerenone intermediate.

Experimental Protocol: General Chlorination using Thionyl Chloride

  • Reaction Setup: To a solution of the aminopyridine N-oxide in an inert solvent such as dichloromethane or chloroform, thionyl chloride is added dropwise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: The solvent and excess thionyl chloride are removed under reduced pressure. The residue is then carefully neutralized with a base, such as saturated sodium bicarbonate solution.

  • Isolation: The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by chromatography or recrystallization.

ParameterValue
Starting Material Aminopyridine N-oxide
Reagent Thionyl Chloride (SOCl₂)
Solvent Dichloromethane or Chloroform
Temperature 0 °C to reflux
Product Chloro-substituted aminopyridine
Cyanation

The introduction of a cyano group into the pyridine ring is a valuable transformation, as the nitrile functionality can be converted into various other groups, such as carboxylic acids, amides, and amines.

Application: Synthesis of cyanopyridine derivatives used in the development of pharmaceuticals and agrochemicals. For instance, cyanopyridines are precursors to insecticides like imidacloprid.

Experimental Protocol: Cyanation using Trimethylsilyl Cyanide (TMSCN)

  • Reaction Setup: The aminopyridine N-oxide is dissolved in a suitable solvent like acetonitrile or dichloromethane.

  • Reagent Addition: To this solution, dimethylcarbamoyl chloride is added, followed by the addition of trimethylsilyl cyanide (TMSCN).

  • Reaction: The reaction mixture is heated in a sealed tube or under reflux until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate.

  • Isolation: The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

ParameterValue
Starting Material Aminopyridine N-oxide
Reagents Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride
Solvent Acetonitrile
Temperature Reflux
Product Cyano-substituted aminopyridine

Conclusion

While this compound is not a widely documented synthetic intermediate, the general reactivity of the aminopyridine N-oxide class of compounds highlights their significant potential in organic synthesis. The ability to undergo regioselective nitration, halogenation, and cyanation makes them valuable precursors for the synthesis of highly functionalized pyridine derivatives. The provided protocols, based on closely related structures, offer a foundational methodology for researchers and drug development professionals to explore the synthetic utility of this and other aminopyridine N-oxides in their respective fields. Further research into the specific reactivity of this compound is warranted to fully elucidate its potential as a versatile building block in the creation of novel molecules with potential biological activity.

References

Application Note and Protocol: N-Oxidation of 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine-N-oxide is a valuable intermediate in medicinal chemistry and drug development. The introduction of an N-oxide functionality to the pyridine ring alters the electronic properties and metabolic profile of the molecule, often leading to compounds with modified biological activity, improved solubility, and different pharmacokinetic properties. This document provides a detailed protocol for the synthesis of 2-amino-5-methylpyridine-N-oxide from 2-amino-5-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

The presented protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis. It includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and guidelines for the characterization of the final product.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-5-methylpyridineReagentSigma-Aldrich, Acros Organics, etc.Starting material
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-Aldrich, Acros Organics, etc.Oxidizing agent
Dichloromethane (DCM)AnhydrousVariousReaction solvent
Sodium bicarbonate (NaHCO₃)ReagentVariousFor work-up
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)AnhydrousVariousDrying agent
Diethyl etherReagentVariousFor precipitation/crystallization
Round-bottom flask-Various-
Magnetic stirrer and stir bar-Various-
Ice bath---
Separatory funnel-Various-
Rotary evaporator-Various-
Filtration apparatus-Various-
NMR tubes-VariousFor characterization
FT-IR spectrometer-VariousFor characterization
Mass spectrometer-VariousFor characterization

Experimental Protocol

This protocol describes the N-oxidation of 2-amino-5-methylpyridine using m-CPBA in dichloromethane.

Reaction Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-amino-5-methylpyridine in anhydrous DCM B Cool solution in an ice bath A->B C Add m-CPBA portion-wise B->C D Stir at 0°C, then warm to room temperature C->D E Quench with aqueous NaHCO₃ D->E Reaction Completion F Separate organic layer E->F G Wash with brine F->G H Dry over Na₂SO₄ G->H I Filter and concentrate H->I J Precipitate with diethyl ether I->J K Collect solid by filtration J->K L Dry under vacuum K->L M 2-Amino-5-methylpyridine-N-oxide L->M Final Product

Caption: Experimental workflow for the N-oxidation of 2-amino-5-methylpyridine.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Addition of Oxidizing Agent: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq.) portion-wise over 15-20 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction: Continue stirring the reaction mixture at 0°C for 1 hour. After this time, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by precipitation or recrystallization. Add a minimal amount of a good solvent (e.g., DCM or methanol) to dissolve the crude product, then add a poor solvent (e.g., diethyl ether or hexanes) until a precipitate forms. Collect the solid product by filtration, wash with the poor solvent, and dry under vacuum.

Data Presentation

Reactant and Product Information
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-5-methylpyridineC₆H₈N₂108.14White to off-white crystalline solid
2-Amino-5-methylpyridine-N-oxideC₆H₈N₂O124.14Expected to be a solid
Characterization of 2-Amino-5-methylpyridine (Starting Material)
TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ 7.79 (d, J=2.4 Hz, 1H), 7.12 (dd, J=8.4, 2.4 Hz, 1H), 6.32 (d, J=8.4 Hz, 1H), 4.67 (br s, 2H, NH₂), 2.12 (s, 3H, CH₃)
IR (KBr, cm⁻¹)ν: 3440, 3320 (N-H stretch), 1620 (C=N stretch), 1580, 1480 (aromatic C=C stretch)
Expected Characterization of 2-Amino-5-methylpyridine-N-oxide (Product)

Due to the N-oxidation, characteristic shifts in the spectroscopic data are expected. Researchers should confirm the structure of the synthesized product using the following analytical techniques.

TechniqueExpected Observations
¹H NMRDownfield shift of the pyridine ring protons compared to the starting material. The proton at the 6-position (adjacent to the N-oxide) is expected to show the most significant downfield shift. The methyl and amino protons should show smaller changes in their chemical shifts.
¹³C NMRThe carbon atoms of the pyridine ring are expected to be deshielded and shift downfield. The C2 and C6 carbons will be most affected.
IRAppearance of a strong N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹.
Mass Spectrometry (ESI+)A molecular ion peak [M+H]⁺ at m/z = 125.07, corresponding to the protonated product.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • m-CPBA is a potentially explosive and shock-sensitive oxidizing agent. Avoid grinding or subjecting it to high temperatures or pressure. Store it in a cool, dry place away from flammable materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation or skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting any experimental work.

This protocol provides a general guideline for the N-oxidation of 2-amino-5-methylpyridine. Optimization of reaction conditions, such as the amount of oxidizing agent, reaction time, and temperature, may be necessary to achieve the desired yield and purity.

Application Notes and Protocols: 2-Amino-5-methylpyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-5-methylpyridine 1-oxide in medicinal chemistry. While direct applications of this compound as a therapeutic agent are not extensively documented, its role as a critical synthetic intermediate and the broader context of pyridine N-oxides in drug discovery highlight its potential. These notes will cover its primary application as a precursor to 2-Amino-5-methylpyridine, a key building block for various pharmaceuticals, and explore the potential of its derivatives in kinase inhibition and antimicrobial discovery, drawing from the established bioactivity of the aminopyridine scaffold.

Key Application: Intermediate in the Synthesis of Pharmaceutical Building Blocks

This compound is a pivotal precursor in the synthesis of 2-Amino-5-methylpyridine. This transformation is significant as 2-Amino-5-methylpyridine serves as a fundamental building block in the industrial synthesis of several marketed drugs.

Table 1: Pharmaceuticals Derived from the 2-Amino-5-methylpyridine Scaffold

Drug NameTherapeutic ClassIndication
Avosentan Endothelin Receptor AntagonistDiabetic Nephropathy
Pirfenidone Anti-inflammatory and AntifibroticIdiopathic Pulmonary Fibrosis
Zolpidem Sedative-HypnoticInsomnia

The synthesis of 2-Amino-5-methylpyridine from a pyridine 1-oxide derivative is a common and efficient strategy in organic synthesis.[1][2]

Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-oxide

This protocol outlines a common laboratory-scale synthesis of 2-Amino-5-methylpyridine, which proceeds via the activation of a pyridine N-oxide intermediate.

Materials:

  • 3-Methylpyridine 1-oxide

  • Trimethylamine

  • Thionyl chloride

  • Methylene chloride (anhydrous)

  • 48% Hydrogen bromide solution

  • Sodium hydroxide solution

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, rotary evaporator)

Procedure: [1]

  • Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of anhydrous methylene chloride in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -5 °C in an ice-salt bath.

  • At -10 °C, condense 22.2 g (0.377 mol) of trimethylamine and add it to the reaction mixture.

  • Slowly add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 0 °C.

  • Allow the resulting yellow solution to warm to room temperature and stir overnight.

  • Remove the solvent in vacuo using a rotary evaporator.

  • To the residue, add 35 ml of a 48% hydrogen bromide solution.

  • Distill off the water and then heat the mixture to 210 °C.

  • Continuously add 48% hydrogen bromide solution dropwise while distilling off water. Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete after 8 hours.

  • Allow the reaction mixture to cool to room temperature and adjust the pH to 9 using a dilute sodium hydroxide solution.

  • Extract the product with ethyl acetate (4 x 50 ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate on a rotary evaporator to yield 2-amino-5-methylpyridine.

Expected Yield: Approximately 8 g (80.5% of theory).[1]

G cluster_synthesis Synthetic Workflow 3-Methylpyridine_1-oxide 3-Methylpyridine 1-oxide Activation Activation with Thionyl Chloride & Trimethylamine 3-Methylpyridine_1-oxide->Activation 1. Intermediate Reactive Intermediate Activation->Intermediate 2. Rearrangement_Amination Rearrangement & Amination Intermediate->Rearrangement_Amination 3. 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Rearrangement_Amination->2-Amino-5-methylpyridine 4. Workup

Synthetic workflow for 2-Amino-5-methylpyridine.

Potential Application: Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-established scaffold in the design of kinase inhibitors. While specific studies on this compound are limited, its derivatives are promising candidates for targeting various kinases involved in cell signaling pathways implicated in cancer and other diseases. The N-oxide functionality can be exploited to improve solubility and potentially act as a hydrogen bond acceptor in the kinase active site.

Table 2: Representative Kinase Inhibition Data for Aminopyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
2-Aminopyridine derivativeInducible Nitric Oxide Synthase (iNOS)28[3]
2-Aminopyridine derivativeHuman Vaccinia-related Kinase 1 (VRK1)150N/A

Note: Data for aminopyridine derivatives, not specifically this compound.

Hypothetical Signaling Pathway Targeted by 2-Aminopyridine 1-Oxide Derivatives

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, for instance, targeting a downstream kinase in a growth factor signaling cascade.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Upstream_Kinase Upstream Kinase (e.g., Ras/Raf) Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., MEK/ERK) Upstream_Kinase->Target_Kinase Transcription_Factor Transcription Factor Target_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor 2-Amino-5-methylpyridine 1-oxide Derivative Inhibitor->Target_Kinase

Inhibition of a signaling pathway by a hypothetical inhibitor.

Potential Application: Antimicrobial Drug Discovery

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of an N-oxide group can modulate the electronic properties and bioavailability of a compound, potentially leading to enhanced antimicrobial potency. Derivatives of this compound could be explored for their efficacy against various bacterial and fungal pathogens.

Table 3: Representative Antimicrobial Activity of Aminopyridine Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
2-amino-5-substituted pyridine derivativeS. aureus0.039[4]
2-amino-5-substituted pyridine derivativeB. subtilis0.039[4]

Note: Data for aminopyridine derivatives, not specifically this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Test compound (derivative of this compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

  • Include positive (microbe in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

G cluster_mic MIC Determination Workflow Compound_Prep Prepare Stock Solution of 2-Amino-5-methylpyridine 1-oxide Derivative Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD Reading) Incubation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

While this compound may not be a direct therapeutic agent, its significance in medicinal chemistry is substantial. Its primary role as a key intermediate in the synthesis of the 2-Amino-5-methylpyridine scaffold provides access to a range of important pharmaceuticals. Furthermore, the inherent biological potential of the aminopyridine nucleus, coupled with the modulating effects of the N-oxide functionality, presents exciting opportunities for the design and discovery of novel kinase inhibitors and antimicrobial agents. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the full potential of this versatile chemical entity.

References

Application Notes and Protocols for Reactions Involving 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving amino-methylpyridine 1-oxides, with a primary focus on the synthesis of 2-Amino-5-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The protocols and data presented are compiled from established synthetic methods.

Application Note 1: Synthesis of 2-Amino-5-methylpyridine via Amination of 3-Methylpyridine 1-Oxide

The synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-oxide is a well-documented and important transformation. This reaction typically proceeds in two main steps: 1) activation of the pyridine N-oxide at the 2-position using an electrophilic reagent in the presence of a trialkylamine, followed by 2) rearrangement and hydrolysis or reaction with a bromide source to yield the final amino-pyridine product.

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the sedative-hypnotic zolpidem, the anti-inflammatory and antioxidant pirfenidone, and avosentan, which has been studied for diabetic nephropathy.[1][2] It also serves as an intermediate in the manufacturing of pesticides like fluazuron.[1][2]

Experimental Workflow for the Synthesis of 2-Amino-5-methylpyridine

cluster_0 Step 1: Formation of Ammonium Salt Intermediate cluster_1 Step 2: Conversion to 2-Amino-5-methylpyridine start Dissolve 3-Methylpyridine 1-oxide in Methylene Chloride add_amine Add Trialkylamine (e.g., Trimethylamine) at low temp. start->add_amine add_electrophile Add Electrophilic Reagent (e.g., Thionyl Chloride or Phosgene) dropwise below 0°C add_amine->add_electrophile stir Stir overnight at room temperature add_electrophile->stir intermediate Crude Ammonium Salt Intermediate stir->intermediate add_hbr Add 48% Hydrogen Bromide Solution intermediate->add_hbr heat Heat to 210°C and distill off water add_hbr->heat cool_ph Cool and adjust pH to 9 with dilute NaOH heat->cool_ph extract Extract with Ethyl Acetate cool_ph->extract dry_conc Dry over Sodium Sulphate and concentrate extract->dry_conc product 2-Amino-5-methylpyridine dry_conc->product

Caption: General workflow for the two-step synthesis of 2-Amino-5-methylpyridine.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of 2-Amino-5-methylpyridine using different electrophilic reagents, based on documented procedures.[3][4]

Table 1: Reaction Parameters for the Formation of the Ammonium Salt Intermediate

ParameterMethod AMethod B
Starting Material 3-Methylpyridine 1-oxide3-Methylpyridine 1-oxide
Trialkylamine TrimethylamineTrimethylamine
Electrophilic Reagent Thionyl ChloridePhosgene
Solvent Methylene ChlorideMethylene Chloride
Temperature -5°C to 0°C0°C
Reaction Time 30 min addition, then overnightNot specified
Molar Ratio (Oxide:Amine:Electrophile) 1 : 4.1 : 1.21 : 4 : 3.2

Table 2: Parameters for the Conversion to 2-Amino-5-methylpyridine and Yields

ParameterMethod AMethod B
Reagent 48% Hydrogen Bromide48% Hydrogen Bromide
Temperature 210°C210°C
Reaction Time 8 hoursNot specified
Work-up pH adjustment and extractionpH adjustment and extraction
Yield 80.5%Not specified for this step
Overall Yield (from Oxide) ~80%Not specified

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methylpyridine using Thionyl Chloride

This protocol is adapted from established patent literature.[2][3][4]

Materials:

  • 3-Methylpyridine 1-oxide

  • Trimethylamine

  • Thionyl chloride

  • Methylene chloride

  • 48% Hydrogen bromide solution

  • Dilute sodium hydroxide solution

  • Ethyl acetate

  • Sodium sulphate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Cooling bath (ice/salt)

  • Distillation apparatus

  • Rotary evaporator

Procedure:

Step 1: Formation of the Trimethyl-(5-methyl-pyridin-2-yl)-ammonium salt

  • In a round-bottom flask, dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride.

  • Cool the solution to -5°C in a cooling bath.

  • At this temperature, condense 22.2 g (0.377 mol) of trimethylamine and add it to the solution.

  • Add 7.9 ml (0.11 mol) of thionyl chloride dissolved in 15 ml of methylene chloride dropwise over 30 minutes, ensuring the temperature is maintained below 0°C.

  • After the addition is complete, allow the resulting yellow solution to warm to room temperature and stir overnight.

  • Remove the solvent in vacuo to obtain the crude ammonium salt intermediate.

Step 2: Conversion to 2-Amino-5-methylpyridine

  • To the crude intermediate from Step 1, add 35 ml of a 48% hydrogen bromide solution.

  • Set up a distillation apparatus and heat the mixture to distill off the water.

  • Once the water is removed, increase the temperature to 210°C.

  • Continuously add 48% hydrogen bromide solution dropwise while distilling off water, and maintain the reaction at 210°C. Monitor the reaction by thin-layer chromatography until completion (approx. 8 hours).

  • Allow the mixture to cool to room temperature.

  • Carefully adjust the pH to 9 using a dilute sodium hydroxide solution.

  • Extract the aqueous layer four times with ethyl acetate.

  • Combine the organic extracts, dry over sodium sulphate, and filter.

  • Concentrate the filtrate on a rotary evaporator to yield 2-amino-5-methylpyridine. (Expected yield: ~8 g, 80.5%).

Protocol 2: Synthesis of 2-Amino-5-methylpyridine using Phosgene

This protocol provides an alternative method for the activation of the pyridine N-oxide.[3][4]

Materials:

  • 3-Methylpyridine 1-oxide

  • Trimethylamine

  • Phosgene

  • Methylene chloride

  • 48% Hydrogen bromide solution

  • Other materials as listed in Protocol 1

Procedure:

Step 1: Formation of the Trimethyl-(5-methyl-pyridin-2-yl)-ammonium salt

  • Place 90 g (0.825 mol) of 3-methyl-pyridine 1-oxide in 540 ml of methylene chloride in a suitable reaction vessel and cool the mixture to 0°C.

  • At this temperature, condense 195 g (3.3 mol) of trimethylamine into the vessel.

  • Pass 245 g (2.63 mol) of phosgene into the mixture, maintaining the temperature at 0°C with intensive cooling.

  • After the reaction is complete, remove excess phosgene under a water jet vacuum at 20°C to obtain the crude intermediate.

Step 2: Conversion to 2-Amino-5-methylpyridine

  • Follow the procedure outlined in Step 2 of Protocol 1, using the crude intermediate obtained from the phosgene reaction.

General Reactions of Substituted Pyridine N-Oxides

While specific examples for 2-Amino-5-methylpyridine 1-oxide are limited, the chemistry of substituted pyridine N-oxides is rich and provides a predictive framework for its reactivity. The N-oxide functionality activates the pyridine ring for various transformations.

cluster_reactions Potential Reactions start Substituted Pyridine N-Oxide (e.g., this compound) deoxygenation Deoxygenation (e.g., PCl3, H2/Pd) start->deoxygenation rearrangement Rearrangement (e.g., Acetic Anhydride) start->rearrangement nucleophilic_attack Nucleophilic Attack at C2/C6 (e.g., Grignard reagents, Organolithiums) start->nucleophilic_attack electrophilic_attack Electrophilic Attack at C4 (e.g., Nitration) start->electrophilic_attack product_deox Substituted Pyridine deoxygenation->product_deox product_rearr Hydroxypyridine Derivative rearrangement->product_rearr product_nuc C2/C6-Substituted Pyridine nucleophilic_attack->product_nuc product_elec C4-Substituted Pyridine N-Oxide electrophilic_attack->product_elec

Caption: Generalized reaction pathways for substituted pyridine N-oxides.

  • Deoxygenation: The N-oxide can be reduced back to the parent pyridine using various reagents such as PCl₃, triphenylphosphine, or catalytic hydrogenation.

  • Rearrangement Reactions: In the presence of reagents like acetic anhydride, pyridine N-oxides can undergo rearrangement to form hydroxypyridine derivatives.

  • Nucleophilic Substitution: The N-oxide activates the C2 and C6 positions for nucleophilic attack. This is the principle behind the amination reaction described above. Other nucleophiles, such as Grignard reagents or organolithiums, can also be used to introduce carbon substituents.

  • Electrophilic Substitution: The N-oxide group directs electrophiles to the C4 position. For instance, nitration of pyridine N-oxide occurs readily at the 4-position, a reaction that is difficult with pyridine itself. The amino group on this compound would also influence the regioselectivity of such reactions.

These general reaction types provide a roadmap for the synthetic utility of this compound in the development of novel compounds for pharmaceutical and other applications.

References

2-Amino-5-methylpyridine 1-oxide: A Versatile Building Block for Novel Heterocycles - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine 1-oxide is a heterocyclic compound with significant potential as a precursor in the synthesis of a variety of novel heterocyclic systems. The presence of both an amino group and an N-oxide functionality on the pyridine ring provides multiple reactive sites, allowing for diverse chemical transformations. This document provides an overview of its potential applications, supported by detailed experimental protocols for key synthetic transformations, and presents relevant data in a structured format for ease of reference. While direct, extensive literature on the specific reactions of this compound is limited, its reactivity can be inferred from the well-established chemistry of aminopyridines and pyridine N-oxides. This guide aims to serve as a foundational resource for researchers looking to explore the synthetic utility of this versatile building block.

Key Applications in Heterocyclic Synthesis

The unique structural features of this compound open avenues for the synthesis of various heterocyclic scaffolds of interest in medicinal chemistry and materials science. The amino group can act as a nucleophile or be transformed into other functional groups, while the N-oxide can activate the pyridine ring for substitutions, participate in cycloaddition reactions, or be deoxygenated.

Potential synthetic routes include:

  • Synthesis of Fused Bicyclic Heterocycles: The amino group can be a key component in the annulation of a second heterocyclic ring onto the pyridine core, leading to structures like triazolopyridines.

  • Functionalization of the Pyridine Ring: The N-oxide group activates the C2 and C6 positions for nucleophilic substitution and the C4 position for electrophilic substitution, enabling the introduction of a wide range of substituents.

  • 1,3-Dipolar Cycloaddition Reactions: Pyridine N-oxides can, under certain conditions, act as 1,3-dipoles, reacting with various dipolarophiles to construct five-membered heterocyclic rings.

Data Presentation

Table 1: Physicochemical Properties of 2-Amino-5-methylpyridine
PropertyValueReference
Molecular FormulaC₆H₈N₂
Molecular Weight108.14 g/mol
Melting Point76-77 °C
Boiling Point227 °C
AppearanceTan to yellow solid

Experimental Protocols

While specific protocols starting from this compound are not extensively documented, the following sections provide detailed methodologies for analogous or related transformations that are highly relevant and adaptable.

Protocol 1: Synthesis of 2-Aminopyridines from Pyridine N-Oxides

This protocol outlines a general method for the amination of pyridine N-oxides, which is a fundamental transformation in this field.

Reaction Scheme:

G Pyridine_N_Oxide Pyridine N-Oxide Activated_Intermediate Activated Intermediate Pyridine_N_Oxide->Activated_Intermediate Activating Agent (e.g., Ts₂O) Aminopyridine 2-Aminopyridine Activated_Intermediate->Aminopyridine Amine Source (e.g., t-BuNH₂) G Two_Aminopyridine 2-Aminopyridine Imidamide N-(Pyridin-2-yl)imidamide Two_Aminopyridine->Imidamide Amide Formation Reagents Triazolopyridine [1,2,4]Triazolo[1,5-a]pyridine Imidamide->Triazolopyridine Oxidative Cyclization (e.g., PIFA, I₂/KI) G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Classes A 2-Amino-5-methylpyridine 1-oxide B Amination / Functionalization of Amino Group A->B C Nucleophilic / Electrophilic Substitution on Ring A->C D [3+2] Cycloaddition A->D E Fused Heterocycles (e.g., Triazolopyridines) B->E F Substituted Pyridines C->F G Novel 5-Membered Heterocycles D->G

Catalytic Applications of 2-Amino-5-methylpyridine 1-oxide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine 1-oxide and its derivatives represent a class of heterocyclic compounds with significant potential in catalysis. While direct catalytic applications of this specific family of compounds are not extensively documented in publicly available literature, their structural similarity to other well-established pyridine N-oxide catalysts allows for the extrapolation of potential uses and the development of experimental protocols for their evaluation. Pyridine N-oxides are known to function as potent Lewis base organocatalysts, ligands for transition metal catalysis, and in some instances, as photocatalysts.[1] The presence of the amino group at the 2-position and the methyl group at the 5-position can influence the electronic and steric properties of the N-oxide, potentially offering unique reactivity and selectivity.

This document provides detailed application notes and experimental protocols for the potential catalytic applications of this compound derivatives, based on established methodologies for analogous pyridine N-oxide catalysts.

Potential Catalytic Applications

Based on the known reactivity of pyridine N-oxides, derivatives of this compound are promising candidates for the following catalytic applications:

  • Asymmetric Organocatalysis: Chiral derivatives of this compound can be explored as organocatalysts for a variety of asymmetric transformations, including allylation, propargylation, and aldol-type reactions.[1] The N-oxide moiety can activate silicon-based reagents, while the chiral backbone induces stereoselectivity.

  • Ligands for Transition Metal Catalysis: The N-oxide and the amino group can act as bidentate or monodentate ligands for various transition metals. Metal complexes of these ligands could be effective catalysts for cross-coupling reactions, hydrogenations, and oxidations.[2]

  • Photocatalysis: Substituted pyridine N-oxides have been shown to act as hydrogen atom transfer (HAT) catalysts in photoinduced C-H functionalization reactions. Derivatives of this compound could potentially exhibit similar photocatalytic activity.

Application Note 1: Asymmetric Allylation of Aldehydes

Objective: To evaluate the efficacy of a chiral this compound derivative as an organocatalyst in the asymmetric allylation of benzaldehyde with allyltrichlorosilane.

Principle: The chiral N-oxide catalyst activates the allyltrichlorosilane, facilitating the nucleophilic addition of the allyl group to the aldehyde in an enantioselective manner.[1]

Experimental Protocol

Materials:

  • Chiral this compound derivative (e.g., a derivative with a chiral substituent on the amino group)

  • Benzaldehyde

  • Allyltrichlorosilane

  • Anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography supplies (silica gel)

  • Chiral High-Performance Liquid Chromatography (HPLC) equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral this compound derivative (0.1 mmol, 10 mol%).

  • Add anhydrous DCM (2.0 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add benzaldehyde (1.0 mmol, 1.0 equiv) to the solution.

  • Slowly add allyltrichlorosilane (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Add DIPEA (2.0 mmol, 2.0 equiv) dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation
Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
10-7812Data to be determinedData to be determined
5-7812Data to be determinedData to be determined
10-4012Data to be determinedData to be determined

Proposed Catalytic Cycle

Asymmetric_Allylation Catalyst Chiral N-Oxide Intermediate Activated Silyl Intermediate Catalyst->Intermediate Activation SiCl3 Allyltrichlorosilane SiCl3->Intermediate Aldehyde Benzaldehyde Aldehyde->Intermediate Nucleophilic Attack Intermediate->Catalyst Regeneration Product Homoallylic Alcohol Intermediate->Product Hydrolysis

Caption: Proposed catalytic cycle for asymmetric allylation.

Application Note 2: Metal-Complex Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To investigate the catalytic activity of a palladium complex of a this compound derivative in the Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid.

Principle: The this compound derivative acts as a ligand, stabilizing the palladium center and facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol

Materials:

  • This compound derivative ligand

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard Schlenk line and glassware for inert atmosphere reactions

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • In a Schlenk tube, combine the this compound derivative ligand (0.02 mmol, 2 mol%) and Pd(OAc)₂ (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene (2 mL).

  • Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • Add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation
Catalyst SystemLigand:Metal RatioTemperature (°C)Time (h)Conversion (%)
Pd(OAc)₂ / Ligand2:11006Data to be determined
Pd(OAc)₂ / Ligand1:11006Data to be determined
Pd(OAc)₂ (no ligand)-1006Data to be determined

Proposed Catalytic Cycle Workflow

Suzuki_Coupling cluster_legend L = this compound derivative node_A Pd(0)L Oxidative Addition node_B Ar-Pd(II)L(X) Transmetalation node_A:f1->node_B:f0 Ar-X node_C Ar-Pd(II)L(Ar') Reductive Elimination node_B:f1->node_C:f0 Ar'-B(OR)2 node_C:f1->node_A:f0 Ar-Ar' ArX Ar-X = 4-Bromoanisole ArB Ar'-B(OR)2 = Phenylboronic acid

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Conclusion

While the catalytic applications of this compound derivatives are a nascent field of study, the established reactivity of related pyridine N-oxides provides a strong foundation for future research. The protocols outlined in this document offer a starting point for the systematic evaluation of these compounds as novel organocatalysts and ligands in a range of important organic transformations. Further research into the synthesis of chiral derivatives and the exploration of their coordination chemistry will be crucial in unlocking the full catalytic potential of this promising class of molecules.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-Amino-5-methylpyridine 1-oxide in a laboratory setting. The synthesis is a two-step process commencing with the formation of 2-Amino-5-methylpyridine from 3-methylpyridine, followed by its N-oxidation to yield the final product. Detailed experimental protocols for both reactions are presented, including reagent quantities, reaction conditions, and purification procedures. Quantitative data, including reactant and product specifications, are summarized in tabular format for clarity. A logical workflow diagram generated using the DOT language is included to visually represent the synthesis pathway.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As an analog of pyridine N-oxides, it serves as a versatile intermediate for the synthesis of more complex molecules. The N-oxide functional group can influence the electronic properties and metabolic stability of a parent compound, making it a valuable moiety in the design of novel therapeutic agents. The following protocols detail a reliable method for its preparation in the lab.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-methylpyridine

This procedure is adapted from established methods for the amination of pyridine derivatives.[1]

Materials:

  • 3-methylpyridine (3-picoline)

  • Sodamide (NaNH₂)

  • Anhydrous xylene

  • Methanol

  • Deionized water

  • Round-bottom flask with a reflux condenser and stirring apparatus

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a mechanical stirrer, disperse finely divided sodamide in anhydrous xylene.

  • Reactant Addition: Heat the mixture to 130-140 °C with vigorous stirring. Slowly add anhydrous 3-methylpyridine to the hot dispersion. An evolution of hydrogen gas will be observed, leading to an increase in pressure.

  • Reaction: Maintain the reaction temperature at 150-170 °C and continue stirring for approximately 3 hours after the addition of 3-methylpyridine is complete.

  • Work-up:

    • Cool the reaction mixture and remove about two-thirds of the xylene by distillation under reduced pressure.

    • Carefully quench the remaining residue by the slow addition of methanol, followed by deionized water.

    • Transfer the mixture to a separatory funnel. The mixture will separate into an aqueous layer and a non-aqueous (xylene) layer.

  • Purification: Separate the non-aqueous layer and purify the crude 2-Amino-5-methylpyridine by fractional distillation.

Part 2: Synthesis of this compound

This protocol is adapted from the N-oxidation of 2-aminopyridine using a peroxy acid.[2]

Materials:

  • 2-Amino-5-methylpyridine

  • Dichloroethane

  • 40% Peracetic acid

  • Activated charcoal

  • 20% Hydrochloric acid

  • Ethanol

  • Toluene

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-Amino-5-methylpyridine in dichloroethane in a round-bottom flask and cool the solution to 10-15 °C in an ice bath.

  • Oxidation: While stirring, slowly add 40% peracetic acid to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained between 15-20 °C.

  • Reaction: After the addition is complete, continue stirring at 20-30 °C for 30 minutes with minimal cooling, then allow the reaction to proceed for 15 hours at room temperature.

  • Decolorization and Extraction:

    • Add activated charcoal to the solution and heat it to 70 °C for 1 hour.

    • Filter the hot solution and dilute the filtrate with additional dichloroethane.

    • Extract the organic solution twice with 20% hydrochloric acid.

  • Isolation and Purification:

    • Wash the combined acidic extracts with dichloroethane.

    • Evaporate the aqueous solution to dryness under vacuum using a rotary evaporator to obtain the crude product as its hydrochloride salt.

    • Recrystallize the crude product from a 1:1 ethanol-toluene mixture to yield purified this compound hydrochloride.

Data Presentation

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-methylpyridineC₆H₇N93.13Starting Material
SodamideNaNH₂39.01Reagent
2-Amino-5-methylpyridineC₆H₈N₂108.14Intermediate
Peracetic acid (40% solution)C₂H₄O₃76.05Oxidizing Agent
This compoundC₆H₈N₂O124.14Final Product

Table 2: Physical Properties of Key Compounds

CompoundAppearanceMelting Point (°C)Boiling Point (°C)
2-Amino-5-methylpyridineLight yellow crystalline flakes76-77227
This compound HClNearly colorless crystals148-152N/A

Mandatory Visualization

SynthesisWorkflow cluster_part1 Part 1: Synthesis of 2-Amino-5-methylpyridine cluster_part2 Part 2: Synthesis of this compound A 3-methylpyridine C Reaction at 150-170 °C A->C B Sodamide in Anhydrous Xylene B->C D Work-up & Purification C->D E 2-Amino-5-methylpyridine D->E F 2-Amino-5-methylpyridine H N-Oxidation at 15-20 °C F->H G Peracetic Acid in Dichloroethane G->H I Purification & Recrystallization H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Use of 2-Amino-5-methylpyridine 1-oxide in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, frequently forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This document explores the potential application of 2-Amino-5-methylpyridine 1-oxide as a novel scaffold in the design and synthesis of next-generation kinase inhibitors. While direct examples of kinase inhibitors based on this specific molecule are not prevalent in published literature, its structural features suggest significant potential. The pyridine N-oxide moiety can act as a bioisosteric replacement for other functional groups and can influence solubility and pharmacokinetic properties.[1] This document will provide a detailed overview of the rationale for its use, hypothetical synthetic strategies, protocols for inhibitor evaluation, and a discussion of the relevant signaling pathways.

Rationale for Use: A Bioisosteric Approach

The 2-aminopyridine core is a recurring motif in numerous approved and investigational kinase inhibitors.[2] The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The methyl group at the 5-position of 2-Amino-5-methylpyridine can provide additional van der Waals interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.

The introduction of the N-oxide functionality offers several potential advantages:

  • Modulation of Physicochemical Properties: The N-oxide group can increase polarity and aqueous solubility, which are often desirable properties for drug candidates.[3]

  • Altered Electronic Profile: The N-oxide can alter the electron distribution of the pyridine ring, potentially influencing its interaction with target kinases.

  • Bioisosteric Replacement: The pyridine N-oxide can be considered a bioisostere of other functional groups, such as a carbonyl group or a substituted phenyl ring, offering a novel chemical space for inhibitor design.[1] Pyridinones, for example, are recognized as bioisosteres for pyridine N-oxides and are effective hinge-binding scaffolds.[1]

  • Novel Intellectual Property: The use of this specific scaffold may provide opportunities for developing novel intellectual property in the competitive landscape of kinase inhibitor development.

Target Kinase Families

Given the versatility of the 2-aminopyridine scaffold, inhibitors derived from this compound could potentially target a range of kinase families implicated in cancer and other diseases. These include, but are not limited to:

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Several 2-aminopyrimidine-based Aurora kinase inhibitors have been developed.[4][5][6][7]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The 2-aminopyrimidine scaffold is also present in some VEGFR inhibitors.[8][9][10][11][12]

  • Protein Kinase C (PKC) family: These serine/threonine kinases are involved in various signaling pathways controlling cell growth and differentiation. Substituted 2-aminopyridines have been explored as PKC inhibitors.[13]

Data Presentation: Exemplary Kinase Inhibitory Activity

While specific data for this compound derivatives is not available, the following tables present quantitative data for related 2-aminopyridine and pyrimidine-based kinase inhibitors to illustrate the potential potency and selectivity that could be achieved with this scaffold.

Table 1: Inhibitory Activity of Exemplary Aminopyrimidine-Based Aurora Kinase Inhibitors [4][5]

CompoundTarget KinaseIC50 (nM)
Alisertib (MLN8237)Aurora A1.2
Barasertib (AZD1152)Aurora B0.37
ENMD-2076Aurora A14
AMG900Aurora B4
PF-03814735Aurora A0.8

Table 2: Inhibitory Activity of Exemplary 2-Aminopyrimidine-Based VEGFR-2 Inhibitors [9]

CompoundTarget KinaseIC50 (µM)
Sorafenib (Reference)VEGFR-2-
Compound 55VEGFR-20.035
Compound 61VEGFR-20.043

Experimental Protocols

This section provides detailed methodologies for the hypothetical synthesis of a kinase inhibitor derived from this compound and a general protocol for an in vitro kinase inhibition assay.

Protocol 1: Hypothetical Synthesis of a this compound-Based Kinase Inhibitor

This protocol describes a hypothetical multi-step synthesis of a potential kinase inhibitor incorporating the this compound scaffold. The synthesis involves a Suzuki coupling to introduce a substituted aryl group, a common strategy in the synthesis of kinase inhibitors.[14][15][16]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry, to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a target kinase using a radiometric assay.[17][18][19][20][21]

Materials:

  • Purified recombinant target kinase

  • Substrate peptide or protein

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • ATP solution

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (for control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Filter Binding: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_0 Synthesis Workflow Start Start Suzuki Coupling Suzuki Coupling Start->Suzuki Coupling Reactants & Catalyst Work-up & Purification Work-up & Purification Suzuki Coupling->Work-up & Purification Crude Product Characterization Characterization Work-up & Purification->Characterization Purified Compound End End Characterization->End Confirmed Structure

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

G cluster_1 Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Incubate Kinase & Inhibitor Incubate Kinase & Inhibitor Prepare Reagents->Incubate Kinase & Inhibitor Initiate Reaction with ATP Initiate Reaction with ATP Incubate Kinase & Inhibitor->Initiate Reaction with ATP Stop Reaction & Filter Stop Reaction & Filter Initiate Reaction with ATP->Stop Reaction & Filter Measure Radioactivity Measure Radioactivity Stop Reaction & Filter->Measure Radioactivity Data Analysis Data Analysis Measure Radioactivity->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_2 Simplified Ras/Raf/MEK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Raf Kinase Inhibitor->MEK

Caption: The Ras/Raf/MEK/ERK signaling pathway, a common target for kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-methylpyridine 1-oxide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-oxidation of 2-amino-5-methylpyridine.

Q1: Why is my reaction yield of this compound consistently low?

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the oxidizing agent.

  • Degradation of Product: The desired N-oxide product might be susceptible to degradation under the reaction conditions, especially if the temperature is too high or the reaction time is excessively long.

  • Side Reactions: Competing side reactions, such as oxidation of the amino group or over-oxidation to a dinitrogen species, can consume the starting material and reduce the yield of the desired product.

  • Suboptimal Oxidizing Agent: The chosen oxidizing agent may not be the most effective for this specific substrate.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Temperature Control: Maintain a controlled and moderate temperature. For exothermic reactions, ensure efficient cooling to prevent overheating.

  • Stoichiometry of Oxidizing Agent: Titrate the oxidizing agent to determine its exact concentration and use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Avoid a large excess, which can lead to side reactions.

  • Choice of Oxidizing Agent: Experiment with different oxidizing agents. While peracetic acid (generated in situ from hydrogen peroxide and acetic acid) is a common choice, meta-chloroperoxybenzoic acid (m-CPBA) can sometimes offer higher yields and cleaner reactions, albeit at a higher cost.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

Possible Cause:

  • Oxidation of the Amino Group: The exocyclic amino group in 2-amino-5-methylpyridine is also susceptible to oxidation, leading to nitroso or nitro derivatives. The lone pair of electrons on the amino nitrogen can compete with the pyridine ring nitrogen for the oxidant.

Solutions:

  • In Situ Protonation of the Amino Group: The amino group is generally more basic than the pyridine ring nitrogen. By adding a stoichiometric amount of a strong acid (like sulfuric acid or trifluoroacetic acid) before the addition of the oxidizing agent, the amino group can be protonated. This deactivates it towards oxidation, thereby directing the N-oxidation to the pyridine ring nitrogen.

  • Use of a Bulky Oxidizing Agent: Employing a sterically hindered oxidizing agent might favor the more accessible pyridine nitrogen over the amino group.

Q3: The reaction does not seem to be proceeding, or is very sluggish. What could be the issue?

Possible Causes:

  • Low Reaction Temperature: The activation energy for the N-oxidation might not be met at the current reaction temperature.

  • Poor Quality of Reagents: The starting material may be impure, or the oxidizing agent may have decomposed over time.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions.

Solutions:

  • Gradual Increase in Temperature: Cautiously increase the reaction temperature while monitoring for product formation and any signs of decomposition.

  • Verify Reagent Quality: Use freshly opened or purified starting materials. The concentration of hydrogen peroxide solutions should be verified before use.

  • Solvent Selection: Acetic acid is a common solvent for hydrogen peroxide-based oxidations as it also acts as a catalyst. For m-CPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are typically used. Ensure the solvent is dry and appropriate for the chosen oxidant.

Q4: How can I effectively purify the this compound from the reaction mixture?

Possible Challenges:

  • Separation from Starting Material: The polarity of the N-oxide product and the starting aminopyridine can be similar, making chromatographic separation challenging.

  • Removal of Acidic Byproducts: If using m-CPBA, the byproduct meta-chlorobenzoic acid needs to be removed. If using acetic acid, it must be thoroughly removed.

Solutions:

  • Acid-Base Extraction: Utilize the basicity of the unreacted 2-amino-5-methylpyridine. After the reaction, the mixture can be dissolved in an organic solvent and washed with a dilute acid solution to remove the starting material. The N-oxide, being less basic, will remain in the organic layer.

  • Crystallization: The N-oxide product is often a solid and can be purified by recrystallization from a suitable solvent system.

  • Column Chromatography: If extraction and crystallization are insufficient, column chromatography on silica gel or alumina can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the synthesis of this compound?

The most common and cost-effective method is the use of hydrogen peroxide in acetic acid, which generates peracetic acid in situ. Another effective, though more expensive, reagent is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

Q2: What is a typical yield for this synthesis?

The yield can vary significantly based on the chosen method and reaction conditions. With optimization, yields in the range of 60-80% can be expected. Without careful control of the reaction conditions, yields can be much lower due to the formation of byproducts.

Q3: How can I confirm the formation of the N-oxide product?

The formation of the N-oxide can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a downfield shift of the aromatic protons of the pyridine ring compared to the starting material.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the N-oxide (M+16 compared to the starting material).

  • Infrared (IR) Spectroscopy: A characteristic N-O stretching band can be observed, typically in the region of 1200-1300 cm-1.

Q4: Is the N-oxidation of 2-amino-5-methylpyridine a hazardous reaction?

Reactions involving strong oxidizing agents like peracids should always be handled with care. These reactions can be exothermic, and there is a potential for runaway reactions if the temperature is not controlled. It is crucial to use appropriate personal protective equipment (PPE) and to perform the reaction in a well-ventilated fume hood.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterCondition ACondition BCondition CExpected Outcome
Oxidizing Agent H2O2 / Acetic Acidm-CPBAH2O2 / Acetic Acid + H2SO4Condition B may offer higher selectivity. Condition C can improve selectivity with H2O2.
Solvent Acetic AcidDichloromethaneAcetic AcidThe solvent choice is dependent on the oxidizing agent.
Temperature 60-70 °C25-40 °C60-70 °CLower temperatures with m-CPBA can reduce side reactions.
Reaction Time 4-6 hours3-5 hours4-6 hoursReaction progress should be monitored to determine the optimal time.
Typical Yield 50-70%60-80%55-75%Yields are approximate and depend on precise conditions and workup.

Experimental Protocols

Protocol 1: N-oxidation using Hydrogen Peroxide and Acetic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-amino-5-methylpyridine (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (1.2 eq) dropwise, ensuring the temperature does not exceed 70°C. An ice bath may be necessary for cooling.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add a saturated solution of sodium sulfite to quench the excess hydrogen peroxide until a negative test with starch-iodide paper is obtained.

    • Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-oxidation using m-CPBA

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid.

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: 2-Amino-5-methylpyridine reagents Select Oxidizing Agent (H2O2/AcOH or m-CPBA) start->reagents reaction_setup Set up Reaction (Solvent, Temperature) reagents->reaction_setup monitoring Monitor Progress (TLC/HPLC) reaction_setup->monitoring workup Quench & Extract monitoring->workup purification Purify Product (Crystallization/Chromatography) workup->purification analysis Characterize Product (NMR, MS, IR) purification->analysis end End: High-Yield Product analysis->end

Caption: Experimental workflow for the synthesis and optimization of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_byproducts Byproduct Formation cluster_no_reaction No Reaction issue Problem Encountered cause1 Incomplete Reaction issue->cause1 e.g. cause2 Amino Group Oxidation issue->cause2 e.g. cause3 Poor Reagent Quality issue->cause3 e.g. solution1 Optimize Time/Temp Increase Oxidant cause1->solution1 Solution solution2 In Situ Protonation (add acid) cause2->solution2 Solution solution3 Use Fresh Reagents cause3->solution3 Solution

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

Technical Support Center: Purification of Crude 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-5-methylpyridine 1-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Purification Incomplete Extraction: The product may be partially soluble in the aqueous phase, especially if the pH is not optimized.Ensure the aqueous layer is basified (pH > 8) before extraction with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3-4 times) to maximize recovery.
Decomposition: The N-oxide may be sensitive to prolonged heating or acidic/basic conditions.Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. Minimize the time the compound is exposed to strong acids or bases.
Co-elution with Impurities in Chromatography: The product may not be well-separated from impurities with similar polarity.Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a polar solvent may be necessary. Consider using a different stationary phase, such as Florisil, which has been used for the purification of other pyridine N-oxides.[1]
Product is an Oil or Gummy Solid, Fails to Crystallize Presence of Impurities: Residual solvents or byproducts can inhibit crystallization.Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try different recrystallization solvents or solvent systems (e.g., acetone, ethyl acetate/hexanes, or toluene).
Hygroscopic Nature: Pyridine N-oxides are known to be hygroscopic and can absorb moisture from the air, preventing solidification.Dry the crude product thoroughly under high vacuum before attempting crystallization. Handle the material in a dry atmosphere (e.g., glove box or under an inert gas).
Persistent Impurity Detected by Analysis (e.g., NMR, LC-MS) Isomeric Impurity: The starting material, 2-Amino-5-methylpyridine, may contain the 2-amino-3-methylpyridine isomer, which would also be oxidized.[2][3]Separation of these isomers can be challenging. Fractional crystallization may be effective.[4] High-performance liquid chromatography (HPLC) could also be employed for separation.
Unreacted Starting Material: The oxidation of 2-Amino-5-methylpyridine may be incomplete.Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. The starting material is less polar than the N-oxide and should be separable by silica gel chromatography.
Over-oxidation or Side-Reaction Products: The reaction conditions may have led to the formation of other byproducts.Re-evaluate the oxidation reaction conditions (e.g., temperature, reaction time, amount of oxidizing agent). Purification by column chromatography is the most likely method to remove these impurities.
Poor Separation on Silica Gel Column Chromatography High Polarity of the Compound: Aminopyridine N-oxides are highly polar and may show strong adsorption to silica gel, leading to tailing and poor separation.Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can sometimes improve peak shape for basic compounds. Consider using a different adsorbent like alumina or Florisil.
Product Discoloration Oxidation or Decomposition: The compound may be unstable and sensitive to air or light.Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. If discoloration occurs during purification, try to perform the steps more quickly and at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities may include:

  • Unreacted 2-Amino-5-methylpyridine: The starting material for the oxidation.

  • Isomeric Aminopyridine N-oxides: Such as 2-Amino-3-methylpyridine 1-oxide, arising from isomeric impurities in the starting material.[2][3]

  • Solvent Residues: From the reaction or extraction steps.

  • Byproducts of Oxidation: Depending on the oxidant used, various side products can be formed.

Q2: What is a good starting point for developing a recrystallization procedure?

A2: Acetone has been mentioned as a crystallization solvent for the parent compound, 2-amino-5-methylpyridine, and could be a good starting point. Other solvents to consider are ethyl acetate, toluene, or a mixture of a good solvent (like ethyl acetate or methanol) with a poor solvent (like hexanes or diethyl ether) to induce crystallization.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor your column. Use the same solvent system for TLC as you are using for the column. Staining with a UV lamp (if the compound is UV active) or an iodine chamber can help visualize the spots.

Q4: Is this compound stable?

Q5: What analytical techniques are suitable for assessing the final purity?

A5: The purity of the final product can be assessed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess purity.

  • High-Performance Liquid Chromatography (HPLC): With a suitable column (e.g., C18 reverse-phase or HILIC for polar compounds) and detector (e.g., UV) to quantify purity.[5]

  • Gas Chromatography (GC): May also be an option if the compound is sufficiently volatile and thermally stable.

Experimental Protocols

General Protocol for Extraction of this compound

This is a general procedure based on the work-up of related aminopyridine syntheses.

  • Neutralization/Basification: After the oxidation reaction, if the solution is acidic, carefully neutralize it and then make it basic (pH > 8) by adding a suitable base such as sodium carbonate or sodium hydroxide solution.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction 3-4 times to ensure complete removal of the product from the aqueous phase.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator at reduced pressure and a temperature below 40-50 °C to avoid decomposition.

General Protocol for Column Chromatography on Silica Gel
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent.

  • Loading: Carefully load the silica gel with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system. For polar compounds like aminopyridine N-oxides, a mixture of a non-polar solvent and a polar solvent is recommended (e.g., dichloromethane/methanol or ethyl acetate/methanol). A gradient elution, where the proportion of the polar solvent is gradually increased, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of the precursor, 2-amino-5-methylpyridine, which can provide an expected range for the subsequent N-oxide product yield.

Reactants Product Yield Reference
3-methyl-pyridine 1-oxide, trimethylamine, thionyl chloride, HBr2-amino-5-methylpyridine~86%[3]
3-methyl-pyridine 1-oxide, triethylamine, phosgene, NaOH2-diethylamino-5-methylpyridine95%[2]

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude this compound extraction Aqueous Workup & Extraction crude_product->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification_choice Purification Method? concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Pure pure_product Pure Product chromatography->pure_product recrystallization->pure_product troubleshooting_low_yield start Low Yield Obtained check_extraction Was the aqueous phase basic (pH > 8) during extraction? start->check_extraction multiple_extractions Were multiple extractions performed? check_extraction->multiple_extractions Yes solution_ph Adjust pH and re-extract check_extraction->solution_ph No check_temp Was the concentration temperature high? multiple_extractions->check_temp Yes solution_extractions Increase number of extractions multiple_extractions->solution_extractions No optimize_chromatography Did the product co-elute with impurities? check_temp->optimize_chromatography No solution_temp Use lower temperature for solvent removal check_temp->solution_temp Yes solution_chromatography Optimize chromatography conditions optimize_chromatography->solution_chromatography Yes

References

common side reactions in the synthesis of 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-methylpyridine 1-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common synthetic routes to 2-Amino-5-methylpyridine?

A1: The primary methods for synthesizing 2-Amino-5-methylpyridine include:

  • From 3-Methylpyridine: This route often involves a reaction with sodium amide in an inert diluent at elevated temperatures and pressures.[1][2][3]

  • From 3-Methylpyridine 1-Oxide: A common approach involves reacting 3-methylpyridine 1-oxide with a trialkylamine (like trimethylamine or triethylamine) and an electrophilic compound such as thionyl chloride, phosgene, or sulfuryl chloride.[4][5][6] This initially forms an ammonium salt intermediate, which is then converted to 2-Amino-5-methylpyridine, often through reaction with hydrogen bromide at high temperatures.[1][4][5][7]

Q2: I am observing a low yield in my synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-Oxide. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Refer to the troubleshooting workflow below and the following points:

  • Incomplete formation of the ammonium salt intermediate: Ensure that the reaction temperature is kept low (typically below 0°C) during the addition of the electrophilic reagent (e.g., thionyl chloride) to prevent degradation of reactants and intermediates.[1][4][5]

  • Suboptimal conversion of the ammonium salt: The subsequent reaction with hydrogen bromide requires high temperatures (around 150°C to 300°C) to proceed efficiently.[6][7] Ensure your reaction conditions are within this range.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the questions below for specific side reactions.

Q3: What are the common side reactions and byproducts I should be aware of during the synthesis from 3-Methylpyridine 1-Oxide?

A3: Several side reactions can occur, leading to the formation of impurities. The most common are:

  • Formation of 2-Amino-3-methylpyridine: This isomer can form as a minor impurity, typically around 1%.[4] Its formation is influenced by the reaction conditions and the regioselectivity of the amination step.

  • Formation of 2-Dialkylamino-5-methylpyridine: If the workup conditions are not carefully controlled, the intermediate ammonium salt can be converted to a 2-dialkylamino-5-methylpyridine. For example, reaction with a base like sodium hydroxide can lead to this byproduct.[4]

  • Unreacted Starting Material: Incomplete reaction can leave residual 3-methylpyridine 1-oxide in your product mixture.

  • Polymeric materials: Under certain conditions, especially at higher temperatures or in the presence of certain impurities, polymerization of reactants or intermediates can occur.

Q4: How can I minimize the formation of the 2-Amino-3-methylpyridine isomer?

A4: While challenging to eliminate completely, you can influence the regioselectivity:

  • Temperature Control: Precise temperature control during the initial reaction steps is crucial. Adhering to the dropwise addition of reagents at low temperatures (e.g., -5°C to 0°C) as specified in protocols can help improve selectivity.[4][5]

Q5: My final product is contaminated with 2-Diethylamino-5-methylpyridine. How did this happen and how can I avoid it?

A5: The formation of 2-Diethylamino-5-methylpyridine suggests a reaction pathway where the intermediate triethyl-(5-methyl-pyridin-2-yl)ammonium chloride has been converted to the dialkylamino derivative. This can occur if the reaction mixture is treated with a base (like sodium hydroxide) at elevated temperatures (e.g., 60°C) during workup.[4] To avoid this, follow a workup procedure that directly converts the ammonium salt to the desired 2-amino-5-methylpyridine using hydrogen bromide.

Q6: What purification methods are recommended for 2-Amino-5-methylpyridine?

A6: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate or methylene chloride.[1][4]

  • Distillation: Fractional distillation under vacuum can be effective for separating the desired product from less volatile or more volatile impurities.[3]

  • Column Chromatography: For high purity, column chromatography on silica gel is a common method. A typical eluent system is a mixture of methylene chloride and methanol.[4][5]

  • Recrystallization: The final product, if solid, can be further purified by recrystallization from an appropriate solvent.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in the synthesis of 2-Amino-5-methylpyridine.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution Implementation cluster_3 Verification start Low Yield or Impure Product check_purity Analyze Crude Product (TLC, GC, NMR) start->check_purity identify_impurity Identify Major Impurities (e.g., Isomer, Dialkylamino-product, Starting Material) check_purity->identify_impurity Impurity Detected consult_faq Consult Troubleshooting Guide & FAQs identify_impurity->consult_faq adjust_temp Adjust Reaction Temperature consult_faq->adjust_temp Temp Issue change_reagents Modify Reagents or Stoichiometry consult_faq->change_reagents Reagent Issue modify_workup Alter Workup Procedure consult_faq->modify_workup Workup Issue purification Optimize Purification Method consult_faq->purification Purification Issue rerun_reaction Re-run Synthesis with Adjusted Parameters adjust_temp->rerun_reaction change_reagents->rerun_reaction modify_workup->rerun_reaction purification->rerun_reaction verify_purity Analyze Final Product (TLC, GC, NMR) rerun_reaction->verify_purity verify_purity->identify_impurity Failure end High Yield & Purity Achieved verify_purity->end Success

References

stability issues and degradation of 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. Direct and specific data on the stability and degradation of 2-Amino-5-methylpyridine 1-oxide is limited in publicly available literature. Therefore, this guide is substantially based on the general chemical properties of aromatic N-oxides, aminopyridines, and related compounds. It is crucial to conduct small-scale stability and compatibility tests under your specific experimental conditions before proceeding with large-scale experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Observed Issue Potential Cause Recommended Action
Unexpected color change (e.g., yellowing, darkening) of the solid compound or solution. 1. Oxidation/Decomposition: Exposure to air, light, or elevated temperatures can cause degradation. Aromatic N-oxides can be sensitive to decomposition at temperatures above 150°C.[1] 2. Contamination: Presence of impurities, such as transition metals, can catalyze degradation.[1]1. Ensure the compound is stored under an inert atmosphere (e.g., argon, nitrogen) in a tightly sealed, opaque container and refrigerated.[2] 2. Use high-purity solvents and reagents. Avoid contact with incompatible materials like strong oxidizing agents, strong acids, and metals.[3] 3. Prepare solutions fresh before use.
Low or inconsistent assay results (e.g., HPLC, NMR). 1. Degradation in Solution: The compound may be unstable in the chosen solvent or at the experimental pH. N-oxides are weak bases and can be protonated at low pH, which may affect stability.[1] 2. Photodegradation: Exposure to UV or ambient light may cause decomposition. Related aminopyridine structures are known to be photoreactive.[4]1. Perform a solution stability study in your intended solvent system at the working temperature. Analyze samples at different time points. 2. If possible, buffer your solution to maintain a stable pH. 3. Protect solutions from light by using amber vials or covering glassware with aluminum foil.[5]
Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC-MS). 1. Formation of Degradation Products: The compound may be degrading under analytical conditions (e.g., high temperature in GC inlet) or during storage. 2. Deoxygenation: A common degradation pathway for N-oxides is the loss of the oxygen atom, which would result in the formation of 2-Amino-5-methylpyridine.[6] 3. Ring Opening/Rearrangement: Aromatic N-oxides can undergo rearrangements or ring-opening, especially under photochemical or high-temperature conditions.[1][7]1. Analyze a freshly prepared sample as a reference. 2. Use a lower-temperature analytical method if possible (e.g., HPLC instead of GC). 3. Attempt to identify the impurity peaks. The mass of 2-Amino-5-methylpyridine (the deoxygenated product) is a likely candidate to check for.
Poor solubility or precipitation from solution. 1. Incorrect Solvent Choice: The compound has specific solubility characteristics. 2. pH-Dependent Solubility: As a basic compound, its solubility may decrease in neutral or basic aqueous solutions if it forms a less soluble free base. 3. Degradation to a less soluble product. 1. Consult literature for appropriate solvents. Polar protic solvents are often suitable for N-oxides.[1] 2. Adjust the pH of the solution. Acidic conditions may improve solubility by forming a more soluble salt. 3. Analyze the precipitate to determine if it is the starting material or a degradant.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a cool, dry, and dark place.[2] Keep the container tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[5][8] Refrigeration is recommended.

Q2: What factors are known to cause the degradation of aromatic N-oxides?

A2: Several factors can contribute to the degradation of aromatic N-oxides:

  • High Temperatures: Decomposition may occur at elevated temperatures, generally around 150°C for aromatic N-oxides.[1]

  • Light Exposure: UV or even ambient light can induce photochemical reactions, including deoxygenation or rearrangement.[4][7]

  • Incompatible Materials: Contact with strong acids, strong oxidizing agents, electrophiles, and certain metals (especially transition metals) can catalyze degradation.[1][3]

  • pH: Extreme pH conditions can affect stability. The N-oxide group is weakly basic.[1]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways for this compound are not well-documented, potential degradation products can be inferred from the general chemistry of pyridine N-oxides:

  • 2-Amino-5-methylpyridine: This is the product of deoxygenation, a common degradation route.[6]

  • Hydroxylated Species: Microbial or oxidative degradation of pyridine rings often involves hydroxylation.[9][10]

  • Ring-Opened Products: Under more strenuous conditions (e.g., strong UV light, potent oxidizers), the pyridine ring itself may be cleaved.[11]

Q4: Can I use this compound in aqueous solutions?

A4: Yes, but with caution. N-oxides are often hygroscopic and soluble in polar solvents like water.[1][12] However, the stability in aqueous solution can be pH-dependent. It is recommended to assess the stability of the compound in your specific aqueous buffer system and at your intended concentration and temperature over the time course of your experiment. Prepare aqueous solutions fresh for best results.

Q5: Is this compound sensitive to air?

A5: Yes, exposure to air, which contains oxygen and moisture, should be minimized.[5] The amino group can be susceptible to oxidation, and the N-oxide itself can be involved in redox reactions. Storing under an inert atmosphere is the best practice.[2]

Data & Protocols

Summary of Stability-Influencing Factors
Factor General Effect on Aromatic N-Oxides Recommendations for Handling
Temperature Generally stable at room temperature; decomposition may occur above 150°C.[1]Store refrigerated. Avoid unnecessary heating of solutions. Use temperature-controlled analytical techniques where possible.
Light Can be susceptible to photochemical reactions, including deoxygenation and rearrangement.[7]Protect solid compound and solutions from light using opaque containers or aluminum foil.[5] Work in a dimly lit area if possible.
pH Stability can be pH-dependent. The N-oxide is weakly basic (pKa of protonated pyridine-N-oxide is ~0.8).[12]Buffer solutions to a stable pH. Be aware that low pH will protonate the N-oxide. Perform stability checks at your working pH.
Atmosphere Hygroscopic nature and potential for oxidation.[8][12]Handle and store under a dry, inert atmosphere (e.g., nitrogen, argon).[5]
Reagents Incompatible with strong acids, strong oxidizing agents, electrophiles, and transition metals.[1][3]Use high-purity solvents and reagents. Avoid contact with incompatible materials.
Experimental Protocol: General Solution Stability Assessment using HPLC-UV

This protocol provides a general framework for assessing the stability of this compound in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve it in the chosen solvent (e.g., acetonitrile, methanol, buffered aqueous solution) to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect from light.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the same solvent to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Divide the solution into several amber HPLC vials.

  • Time-Point Analysis:

    • Time 0: Immediately inject one of the vials into the HPLC system to obtain the initial peak area and purity profile. This serves as the baseline.

    • Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C, 40°C).

    • Inject samples at predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours).

  • HPLC Method:

    • Column: A reverse-phase column (e.g., C18) is generally suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile or methanol is a good starting point.

    • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.

    • Analysis: Monitor the peak area of the parent compound and look for the appearance of new peaks (degradants) over time.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to Time 0.

    • Plot the percentage remaining versus time to determine the stability profile under the tested conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Unexpected Results start Unexpected Experimental Result (e.g., low yield, extra peaks) check_purity Is the starting material pure? start->check_purity check_storage Was the compound stored correctly? (cool, dark, inert atm) check_purity->check_storage Yes source_new Source new, high-purity material check_purity->source_new No check_conditions Review Experimental Conditions: - Temperature - Light Exposure - pH - Incompatible Reagents check_storage->check_conditions Yes modify_protocol Modify protocol: - Lower temperature - Protect from light - Use fresh solutions - Check reagent compatibility check_storage->modify_protocol No run_control Run a control experiment with a freshly opened, pure sample check_conditions->run_control analyze_impurities Analyze impurities/byproducts (e.g., by LC-MS) run_control->analyze_impurities degradation_issue Root Cause: Stability/Degradation Issue analyze_impurities->degradation_issue degradation_issue->modify_protocol Degradation_Pathways Potential Degradation Pathways for this compound start This compound deoxygenation 2-Amino-5-methylpyridine start->deoxygenation Reduction / Light (hv) / Heat (Δ) hydroxylation Hydroxylated Intermediates start->hydroxylation Oxidation / Microbial Action rearrangement Rearrangement Products (e.g., Oxaziridine intermediate) start->rearrangement Light (hv) ring_opening Ring-Opened Products hydroxylation->ring_opening Further Oxidation rearrangement->ring_opening Decomposition

References

troubleshooting guide for reactions with 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Amino-5-methylpyridine 1-oxide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • The N-oxide oxygen: This is a nucleophilic and basic site. It can be protonated, alkylated, or acylated. The N-oxide group also activates the C2 and C4 positions of the pyridine ring for nucleophilic attack and can direct electrophilic substitution.

  • The 2-amino group: This is a nucleophilic site and can undergo reactions typical of aromatic amines, such as diazotization (Sandmeyer reaction), acylation, and alkylation.

  • The pyridine ring (C4 and C6): The N-oxide group activates the C4 and C6 positions, making them susceptible to both nucleophilic and electrophilic attack.

Q2: I am trying to perform a reaction on the amino group, but I am observing side reactions on the pyridine ring. How can I improve selectivity?

A2: Protecting the N-oxide functionality is a common strategy to prevent its interference. However, a more direct approach is to carefully select your reaction conditions. For reactions at the amino group, such as acylation, using milder conditions (e.g., lower temperatures, less reactive acylating agents) can often prevent reactions at the ring. Additionally, the choice of solvent can influence selectivity.

Q3: My deoxygenation reaction of this compound is sluggish or incomplete. What can I do?

A3: Incomplete deoxygenation can be due to several factors. Ensure your reducing agent is fresh and used in sufficient stoichiometric excess. Common reducing agents for pyridine N-oxides include PCl₃, PPh₃, and catalytic hydrogenation. If one reducing agent is not effective, trying an alternative is recommended. Reaction temperature and time are also critical; increasing either may drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Troubleshooting Guides for Common Reactions

Conversion to 2-Chloro-5-methylpyridine via Reaction with POCl₃

This reaction is a common method to replace the amino group with a chlorine atom, often proceeding through activation of the N-oxide.

Problem: Low yield of 2-Chloro-5-methylpyridine and formation of multiple byproducts.

Potential Cause Troubleshooting Suggestion
Incorrect Stoichiometry The ratio of this compound to POCl₃ is critical. An excess of POCl₃ can lead to the formation of chlorinated byproducts. Start with a 1:1.5 to 1:2 molar ratio and optimize.
Reaction Temperature The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of POCl₃ is crucial to control the reaction rate and minimize side product formation.[1] After the initial reaction, a controlled increase in temperature may be required to drive the reaction to completion.
Presence of Water Moisture will react with POCl₃, reducing its effectiveness and generating HCl, which can lead to unwanted side reactions. Ensure all glassware is dry and use anhydrous solvents.
Work-up Procedure The work-up is critical for isolating the desired product. Quenching the reaction mixture with ice water must be done carefully. The pH should be adjusted with a base (e.g., NaOH solution) to neutralize excess acid before extraction.[1]

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine

  • To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., 20% NaOH solution) to a pH of ~7-8.[1]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Boekelheide Rearrangement: Functionalization of the Methyl Group

The Boekelheide reaction allows for the functionalization of the methyl group at the 5-position through a rearrangement involving the N-oxide.[2]

Problem: The rearrangement reaction is not proceeding or gives a low yield.

Potential Cause Troubleshooting Suggestion
Insufficiently Reactive Acylating Agent Acetic anhydride is commonly used but may require high temperatures.[2] Trifluoroacetic anhydride (TFAA) is more reactive and can often promote the reaction at room temperature.[2]
Deprotonation Issues The mechanism involves deprotonation of the methyl group. A non-nucleophilic base can be added to facilitate this step if the acylating agent's counter-ion is not basic enough.
Hydrolysis of the Intermediate The rearranged intermediate is an ester that needs to be hydrolyzed to yield the final hydroxymethylpyridine. Ensure complete hydrolysis by treating the reaction mixture with aqueous acid or base.

Experimental Protocol: Boekelheide Rearrangement with Acetic Anhydride

  • Dissolve this compound in an excess of acetic anhydride.

  • Heat the mixture to reflux (around 140 °C) for several hours. Monitor the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • The extracted product will be the acetylated version of the hydroxymethylpyridine. This can be hydrolyzed by heating with aqueous acid or base to obtain the final product.

Sandmeyer-type Reaction: Conversion of the Amino Group

The Sandmeyer reaction is a powerful tool for converting the amino group into various other functionalities (e.g., -Cl, -Br, -CN, -OH).[3][4][5]

Problem: Low yield or decomposition of the diazonium salt intermediate.

Potential Cause Troubleshooting Suggestion
Instability of the Diazonium Salt Diazonium salts are often unstable at higher temperatures. The diazotization step (reaction with nitrous acid) should be carried out at low temperatures (0-5 °C).[4] The subsequent reaction with the copper(I) salt should also be performed at a controlled temperature.
Premature Decomposition Ensure that the nitrous acid is generated in situ by adding a solution of sodium nitrite to an acidic solution of the aminopyridine.[4] The diazonium salt should be used immediately in the next step.
Side reaction with water The diazonium salt can react with water to form a phenol, which will be a major side product if the reaction is not controlled properly.[4]

Experimental Protocol: Sandmeyer Reaction for 2-Chloro-5-methylpyridine

  • Dissolve this compound in an aqueous acidic solution (e.g., HCl). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (N₂ gas) should be observed.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product as needed.

Reaction Workflow and Logic Diagrams

Reaction_Troubleshooting cluster_start Starting Material cluster_reactions Common Reactions cluster_issues Potential Issues cluster_solutions Troubleshooting Steps A This compound B Chlorination (POCl3) A->B C Boekelheide Rearrangement (Ac2O) A->C D Sandmeyer-type Reaction (NaNO2, CuX) A->D E Low Yield / Byproducts B->E F Incomplete Reaction C->F G Decomposition D->G H Optimize Stoichiometry Control Temperature Anhydrous Conditions E->H Address I Use More Reactive Reagent (TFAA) Increase Reaction Time/Temp Ensure Complete Hydrolysis F->I Address J Maintain Low Temperature Use Diazonium Salt Immediately Control pH G->J Address

Caption: Troubleshooting workflow for common reactions of this compound.

Signaling_Pathway_Analogy cluster_precursor Precursor cluster_intermediates Key Intermediates cluster_products Pharmaceutical Scaffolds Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2 / H+ Acylated Acylated N-Oxide Intermediate Start->Acylated Acylating Agent Product1 Halogenated Pyridine Diazonium->Product1 CuX Product3 Substituted Pyridine Diazonium->Product3 Other Nucleophiles Product2 Hydroxymethyl Pyridine Acylated->Product2 Rearrangement & Hydrolysis

Caption: Synthetic pathways from this compound to key pharmaceutical intermediates.

References

optimization of reaction conditions for preparing 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Amino-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary focus is on the common and effective method starting from 3-Methylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for preparing 2-Amino-5-methylpyridine from 3-Methylpyridine 1-oxide?

A1: The synthesis is typically a two-step process. First, 3-Methylpyridine 1-oxide is reacted with a trialkylamine (e.g., trimethylamine) and an electrophilic compound (e.g., thionyl chloride, phosgene) to form a quaternary ammonium salt intermediate.[3][4] This intermediate is then converted to 2-Amino-5-methylpyridine by heating with a strong acid like hydrogen bromide (HBr).[3][5][6]

Q2: Which electrophilic activators are most effective for the formation of the ammonium salt intermediate?

A2: Several electrophilic compounds can be used to activate the N-oxide. The most commonly cited activators are phosgene, thionyl chloride, and sulfuryl chloride.[3][4] The choice of activator can influence reaction conditions and the efficiency of the intermediate formation.

Q3: What are the optimal reaction conditions for the first step (ammonium salt formation)?

A3: This step is typically carried out in an inert solvent, such as methylene chloride, at low temperatures.[1][3] It is crucial to maintain the temperature below 0°C, often between -15°C and 10°C, during the addition of the electrophilic activator to control the reaction's exothermicity and prevent side reactions.[3][5]

Q4: How is the ammonium salt intermediate converted to the final product, 2-Amino-5-methylpyridine?

A4: The most robust method for converting the intermediate is by heating it with a 48% aqueous solution of hydrogen bromide at high temperatures, typically around 210°C.[1][3] During this step, water is distilled off to drive the reaction.[1][6] Alternative methods include heating the intermediate with a base, such as sodium hydroxide solution, or in a high-boiling solvent like dimethyl sulfoxide (DMSO).[5][6]

Q5: What are the common impurities or byproducts I should be aware of?

A5: The primary impurity is the isomeric byproduct, 2-amino-3-methylpyridine.[3] The formation of this isomer is inherent to the reaction mechanism. Its separation from the desired 2-amino-5-methylpyridine requires efficient purification methods.

Q6: What are the most effective methods for purifying the final product?

A6: After the reaction work-up, which involves neutralization and extraction with a solvent like ethyl acetate or methylene chloride, several purification techniques can be employed.[1][3] For high purity, column chromatography on silica gel is effective.[3][5] Fractional distillation can also be used to separate the 2-amino-5-methylpyridine from its isomer and other impurities.[7] Finally, the product can be crystallized from a solvent like acetone to yield light yellow crystalline flakes.[1][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Ammonium Salt Intermediate 1. Presence of moisture in reagents or solvent. 2. Poor temperature control during addition of electrophile. 3. Insufficient reaction time.1. Ensure all reagents and solvents are anhydrous. 2. Maintain temperature strictly below 0°C with an ice or dry ice bath.[1][3] 3. Allow the reaction to stir overnight at room temperature after the initial addition to ensure completion.[1]
Low Yield of Final Product 1. Incomplete conversion of the ammonium salt intermediate. 2. Degradation or charring of the product at excessively high temperatures. 3. Inefficient extraction from the aqueous layer after neutralization.1. Ensure the reaction mixture reaches the target temperature (e.g., 210°C) and is held for a sufficient duration (monitoring by TLC is recommended).[1][6] 2. Use an oil bath for uniform heating and avoid localized overheating. 3. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, methylene chloride).[1][3]
Product Contamination with Isomer (2-Amino-3-methylpyridine) 1. Isomer formation is a known side reaction.[3]1. Employ efficient fractional distillation using a column with a high number of theoretical plates.[7] 2. Perform careful column chromatography; the two isomers can often be separated with an appropriate eluent system (e.g., methylene chloride/methanol).[3]
Formation of an Emulsion During Work-up 1. The basic aqueous solution and the organic extraction solvent are not separating cleanly.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for an extended period. 3. If persistent, filter the entire mixture through a pad of Celite.
Product is an Oil or Dark Solid, Not Crystalline Flakes 1. Presence of residual solvent or impurities.1. Ensure the product is completely dry by using a rotary evaporator followed by high vacuum. 2. Re-purify via column chromatography or recrystallization from acetone.[1]

Optimized Reaction Conditions

The following table summarizes yields obtained under various reaction conditions as described in the literature.

Starting MaterialReagentsSolventTemperatureProductYieldReference
3-Methylpyridine 1-oxideTrimethylamine, PhosgeneMethylene Chloride0°CTrimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride77% (of intermediate)[3]
3-Methylpyridine 1-oxideTrimethylamine, Thionyl ChlorideMethylene Chloride< 0°C2-Amino-5-methylpyridine (after HBr treatment)86% (overall)[3]
3-Methylpyridine 1-oxideTriethylamine, PhosgeneMethylene Chloride0°C2-Diethylamino-5-methylpyridine (after NaOH treatment)95% (of diethylamino product)[3]
3-Methylpyridine 1-oxideTrimethylamine, Thionyl ChlorideMethylene Chloride< 0°C2-Amino-5-methylpyridine (after HBr treatment)80.5% (overall)[1]

Experimental Protocols & Workflows

Detailed Protocol: Synthesis via Thionyl Chloride Activation

This protocol is a representative procedure based on common literature methods.[1][3]

Step 1: Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium salt

  • To a solution of 3-methyl-pyridine 1-oxide (0.092 mol) in anhydrous methylene chloride (120 ml), cool the mixture to -5°C using an ice-salt bath.

  • Condense trimethylamine (0.377 mol) at -10°C and add it to the reaction mixture at -5°C.

  • Add a solution of thionyl chloride (0.11 mol) in anhydrous methylene chloride (15 ml) dropwise over 30 minutes, ensuring the internal temperature does not exceed 0°C.

  • After the addition is complete, allow the resulting yellow solution to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure on a rotary evaporator to obtain the crude ammonium salt intermediate.

Step 2: Conversion to 2-Amino-5-methylpyridine

  • To the crude intermediate from Step 1, add 35 ml of a 48% aqueous hydrogen bromide solution.

  • Set up a distillation apparatus and heat the mixture. First, distill off the water.

  • Once the water is removed, increase the temperature of the reaction mixture to 210°C using an oil bath.

  • Continuously add 48% HBr solution dropwise while simultaneously distilling off water to maintain the reaction temperature and concentration. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 8 hours), allow the mixture to cool to room temperature.[1]

  • Carefully adjust the pH to 9 with a dilute sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer four times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulphate, filter, and concentrate on a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography or crystallization from acetone to obtain 2-Amino-5-methylpyridine.[1]

Visualized Workflows

G start Start: Reagents (3-Methylpyridine 1-oxide, Trimethylamine, Thionyl Chloride) step1 Step 1: Ammonium Salt Formation (Solvent: CH2Cl2, Temp: <0°C) start->step1 intermediate Crude Intermediate (Ammonium Salt) step1->intermediate step2 Step 2: HBr Treatment (Heat to 210°C, Distill H2O) intermediate->step2 workup Work-up (Neutralize with NaOH, pH 9) step2->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Chromatography or Crystallization) extraction->purification product Final Product: 2-Amino-5-methylpyridine purification->product

Caption: General workflow for the synthesis of 2-Amino-5-methylpyridine.

G start Problem: Low Yield or Impure Product q1 Check Reaction Step 1 (Salt Formation) start->q1 q2 Check Reaction Step 2 (HBr Treatment) start->q2 q3 Check Purification start->q3 s1a Ensure Anhydrous Conditions q1->s1a Moisture? s1b Verify Temperature Control (<0°C) q1->s1b Exotherm? s2a Confirm Temp Reached 210°C q2->s2a Temp? s2b Monitor by TLC for Completion q2->s2b Time? s3a Optimize Chromatography Eluent q3->s3a Co-elution? s3b Use Efficient Fractional Distillation q3->s3b Isomer?

Caption: Logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-Up Production of 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 2-Amino-5-methylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for 2-Amino-5-methylpyridine, and which precursor's scale-up is critical?

A1: The primary synthesis routes for 2-Amino-5-methylpyridine include the Chichibabin reaction of 3-methylpyridine with sodium amide and a multi-step synthesis starting from 3-methylpyridine 1-oxide.[1][2] The production of the 3-methylpyridine 1-oxide precursor is a critical step where scale-up challenges can arise, particularly concerning reaction control and safety. The subsequent conversion to 2-Amino-5-methylpyridine involves further complex steps.[3][4][5]

Q2: What are the main safety concerns when scaling up the N-oxidation of 3-methylpyridine?

A2: The N-oxidation of pyridines often utilizes strong oxidizing agents like hydrogen peroxide.[6] Key safety concerns during scale-up include:

  • Thermal Runaway: The oxidation reaction is often exothermic. Inadequate temperature control on a large scale can lead to a thermal runaway.[7]

  • Handling of Oxidizing Agents: Concentrated oxidizing agents are hazardous and require careful handling and storage protocols.[6]

  • Pressure Build-up: Decomposition of excess oxidizing agents can lead to gas evolution and pressure build-up in the reactor.

  • Toxicity: The starting material, 3-methylpyridine, and the product, this compound, may have associated toxicities requiring appropriate personal protective equipment (PPE) and containment.[8]

Q3: What are the typical impurities encountered during the synthesis of 2-Amino-5-methylpyridine from its N-oxide?

A3: During the conversion of 3-methylpyridine 1-oxide to 2-Amino-5-methylpyridine, a common impurity is the isomeric 2-amino-3-methylpyridine.[3] The level of this impurity can be influenced by the reaction conditions. Other potential impurities can arise from side reactions or incomplete reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.The reaction goes to completion, maximizing the conversion of the starting material.
Suboptimal Reagent Stoichiometry Re-evaluate the molar ratios of the oxidizing agent to 3-methylpyridine. An insufficient amount of the oxidizing agent will result in incomplete conversion.An optimized ratio will ensure the complete conversion of 3-methylpyridine to its N-oxide.
Degradation of Product The N-oxide product may be susceptible to degradation under harsh reaction conditions. Consider lowering the reaction temperature or reducing the reaction time.Product degradation is minimized, leading to a higher isolated yield.
Inefficient Extraction Optimize the solvent and pH for the extraction of the N-oxide from the aqueous reaction mixture. Perform multiple extractions to ensure complete recovery.Improved extraction efficiency will lead to a higher isolated yield of the product.
Issue 2: Poor Selectivity and Isomer Formation in the Amination Step
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Temperature The temperature of the amination reaction can significantly influence the regioselectivity. Carefully control the reaction temperature as specified in the protocol.The formation of the desired 2-amino-5-methylpyridine isomer is favored over the 2-amino-3-methylpyridine isomer.
Choice of Aminating Agent and Conditions Different amination reagents and reaction conditions can lead to varying isomer ratios. Review the literature for optimal conditions for the desired isomer. The reaction of 3-methylpyridine 1-oxide with reagents like phosgene or thionyl chloride followed by reaction with an amine is a common route.[3]Selection of the appropriate reagents and conditions will improve the selectivity towards the desired product.
Presence of Water Ensure all reagents and solvents are anhydrous, as the presence of water can affect the reactivity and selectivity of the reagents.Anhydrous conditions will promote the desired reaction pathway and minimize side reactions.

Experimental Protocols

Synthesis of 3-methylpyridine 1-oxide (Illustrative Lab-Scale)

Disclaimer: This is an illustrative protocol and must be adapted and optimized for scale-up with appropriate safety assessments.

Materials:

  • 3-methylpyridine

  • Hydrogen Peroxide (30% solution)

  • Acetic Acid

Procedure:

  • In a well-ventilated fume hood, charge a reactor with 3-methylpyridine and acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench any excess hydrogen peroxide with a suitable reducing agent (e.g., sodium metabisulfite solution).

  • Neutralize the reaction mixture with a base (e.g., sodium carbonate) to pH 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylpyridine 1-oxide.

  • The crude product can be purified by distillation or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC, GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time extend_time->check_completion check_stoichiometry Verify Reagent Stoichiometry complete->check_stoichiometry incorrect_stoichiometry Stoichiometry Incorrect check_stoichiometry->incorrect_stoichiometry No correct_stoichiometry Stoichiometry Correct check_stoichiometry->correct_stoichiometry Yes adjust_stoichiometry Action: Adjust Reagent Ratios incorrect_stoichiometry->adjust_stoichiometry adjust_stoichiometry->start check_degradation Assess Product Degradation correct_stoichiometry->check_degradation degradation_present Degradation Observed check_degradation->degradation_present Yes no_degradation No Significant Degradation check_degradation->no_degradation No modify_conditions Action: Lower Temperature or Reduce Time degradation_present->modify_conditions modify_conditions->start check_extraction Evaluate Extraction Efficiency no_degradation->check_extraction inefficient_extraction Extraction Inefficient check_extraction->inefficient_extraction No end Yield Improved check_extraction->end Yes optimize_extraction Action: Optimize Solvent/pH or Increase Extractions inefficient_extraction->optimize_extraction optimize_extraction->end

Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.

Experimental Workflow for Synthesis of 2-Amino-5-methylpyridine

synthesis_workflow start Start: 3-methylpyridine n_oxidation N-Oxidation (e.g., H2O2, Acetic Acid) start->n_oxidation intermediate1 3-methylpyridine 1-oxide n_oxidation->intermediate1 activation Activation (e.g., Phosgene or Thionyl Chloride) with Trialkylamine intermediate1->activation intermediate2 Ammonium Salt Intermediate activation->intermediate2 amination Reaction with Hydrogen Bromide at Elevated Temperature intermediate2->amination workup Work-up and Extraction amination->workup purification Purification (e.g., Distillation or Crystallization) workup->purification end Final Product: 2-Amino-5-methylpyridine purification->end

Caption: A general experimental workflow for the synthesis of 2-Amino-5-methylpyridine from 3-methylpyridine.

References

identifying and removing impurities from 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for identifying and removing impurities from 2-Amino-5-methylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

The most common impurities originate from the synthesis process, which typically involves the oxidation of 2-Amino-5-methylpyridine. Potential impurities include:

  • Unreacted Starting Material: 2-Amino-5-methylpyridine.

  • Isomeric Impurities: If the 2-Amino-5-methylpyridine starting material contained isomers like 2-Amino-3-methylpyridine, the corresponding N-oxides will be present as impurities.[1][2]

  • Synthesis Byproducts: Residual oxidizing agents (e.g., m-chloroperoxybenzoic acid, m-CPBA) and their byproducts (e.g., m-chlorobenzoic acid).

  • Solvent Residues: Trace amounts of solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate, toluene).

  • Water: Pyridine N-oxides are often hygroscopic and can absorb moisture from the atmosphere.[3][4]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting both polar and non-polar impurities. A reverse-phase C18 column is a good starting point, though Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective for retaining very polar N-oxides.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and the less polar, unreacted starting material.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying impurities by comparing the sample's spectrum to that of the pure compound and potential contaminants. For instance, the characteristic signals of the starting material, 2-Amino-5-methylpyridine, can be easily detected.[7]

Q3: What are the most effective methods for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities:

  • Column Chromatography: Highly effective for separating the polar N-oxide from less polar impurities like the unreacted starting material. Silica gel or Florisil can be used as the stationary phase.[8]

  • Recrystallization: A good method for removing minor impurities if a suitable solvent system can be found. Pyridine N-oxides can sometimes be recrystallized from solvents like diethyl ether or by using a solvent/anti-solvent system.[9]

  • Acid-Base Extraction: This technique can separate the basic N-oxide from neutral organic impurities or acidic byproducts.

  • Azeotropic Distillation: Can be used to effectively remove water by distilling with a solvent that forms an azeotrope with water, such as toluene.[3]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Purity After Synthesis Incomplete oxidation of the starting material.Increase reaction time, temperature, or the molar ratio of the oxidizing agent. Monitor the reaction by TLC or HPLC to ensure full conversion.
Side reactions or product degradation.Optimize reaction conditions (e.g., lower temperature) to minimize side product formation.
Multiple Spots on TLC (Close Rf) Presence of isomeric impurities or byproducts with similar polarity.Use column chromatography with a shallow solvent gradient for better separation. Consider using a different adsorbent (e.g., alumina instead of silica).
Product is an Oil or Gummy Solid High levels of impurities or residual solvent.Purify the crude product using column chromatography. Remove residual solvent under high vacuum.
The product is hygroscopic and has absorbed water.Dry the sample by azeotropic distillation with toluene or by drying under high vacuum over a desiccant like P₂O₅.[3]
Poor Retention on RP-HPLC Column The N-oxide is too polar for standard reverse-phase conditions.Use a highly aqueous mobile phase (e.g., 95-98% water/buffer). If retention is still poor, switch to a HILIC column which is designed for polar analytes.[6]
NMR Spectrum Shows Broad Peaks Sample contains paramagnetic impurities or is wet.Filter the NMR sample through a small plug of silica or celite. Ensure the NMR solvent is anhydrous.
Presence of the corresponding hydrochloride salt.Neutralize the sample with a mild base and perform an extraction to isolate the free base before analysis.[10]

Quantitative Data on Purification Methods

The following table provides illustrative data on the effectiveness of common purification techniques. Actual results will vary based on the initial purity and specific impurities present.

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Typical YieldKey AdvantagesKey Disadvantages
Flash Chromatography (Silica Gel) 85%>99%70-90%Excellent separation of compounds with different polarities.Can be time-consuming and requires significant solvent usage.
Recrystallization 95%>99.5%60-85%Highly effective for removing small amounts of impurities; yields very pure material.Finding a suitable solvent can be challenging; lower yield if the product is highly soluble.
Acid-Base Extraction 80-90%90-97%>90%Good for removing neutral or acidic/basic impurities on a large scale.Less effective for impurities with similar pKa values; requires solvent extraction and drying steps.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

This protocol provides a general method for analyzing the purity of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Prepare a standard of the starting material (2-Amino-5-methylpyridine) at the same concentration.

    • Inject 10 µL of the sample and the standard.

    • The N-oxide, being more polar, will elute earlier than the unreacted 2-Amino-5-methylpyridine. Quantify impurities based on relative peak area.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing less polar impurities like the unreacted starting material.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Methanol (MeOH) in Dichloromethane (DCM). Start with 100% DCM and gradually increase the percentage of MeOH.

  • Procedure:

    • Prepare the column by packing silica gel in DCM.

    • Dissolve the crude this compound in a minimal amount of DCM. If solubility is low, add a small amount of MeOH.

    • Adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

    • Begin elution with 100% DCM, collecting fractions.

    • Gradually increase the eluent polarity by adding MeOH (e.g., 1% MeOH in DCM, then 2%, 3%, etc.).

    • Monitor the fractions by TLC (using a similar solvent system) or HPLC.

    • The less polar starting material will elute first, followed by the more polar N-oxide product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Analysis & Identification cluster_purification Purification cluster_final Final Product Crude_Sample Crude Product (this compound) Analytical_Screening Analytical Screening (HPLC, TLC, GC-MS) Crude_Sample->Analytical_Screening Impurity_ID Impurity Identification (NMR, MS) Analytical_Screening->Impurity_ID Identify Peaks Decision Purity > 99%? Impurity_ID->Decision Select_Method Select Purification Method Decision->Select_Method No Pure_Compound Pure Compound Decision->Pure_Compound Yes Chromatography Column Chromatography Select_Method->Chromatography Polarity Difference Recrystallization Recrystallization Select_Method->Recrystallization Crystalline Solid Extraction Acid-Base Extraction Select_Method->Extraction pKa Difference Purity_Confirmation Purity Confirmation (HPLC, NMR) Chromatography->Purity_Confirmation Recrystallization->Purity_Confirmation Extraction->Purity_Confirmation Purity_Confirmation->Pure_Compound

Caption: Workflow for impurity identification and purification.

troubleshooting_workflow cluster_problem Problem Identification cluster_cause Probable Cause Analysis cluster_solution Solution Pathway Start Low Purity Detected by HPLC Cause1 High % of Starting Material? Start->Cause1 Cause2 Multiple Unknown Peaks? Start->Cause2 Cause3 Broad or Tailing Peaks? Start->Cause3 Cause1->Cause2 No Solution1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) Cause1->Solution1 Yes Cause2->Cause3 No Solution2 Purify via Column Chromatography (Gradient Elution) Cause2->Solution2 Yes Solution3 Check Column Health Switch to HILIC for Polar Analytes Cause3->Solution3 Yes

Caption: Troubleshooting logic for low purity analysis.

References

preventing byproduct formation during the N-oxidation of 2-amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-oxidation of 2-amino-5-methylpyridine. Our aim is to help you overcome common challenges and prevent byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of N-oxidizing 2-amino-5-methylpyridine?

A1: The N-oxidation of 2-amino-5-methylpyridine is a key transformation in synthetic organic chemistry. The resulting N-oxide is a versatile intermediate. The N-oxide group can activate the pyridine ring for subsequent functionalization, particularly at the 2- and 6-positions. It can also be used to modify the electronic properties and solubility of the molecule, which is often a critical step in the development of new pharmaceutical agents and agrochemicals.

Q2: What are the most common oxidizing agents used for the N-oxidation of 2-amino-5-methylpyridine?

A2: The most frequently employed oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of an acid catalyst like acetic acid. Other reagents like urea-hydrogen peroxide (UHP) and sodium percarbonate are also utilized as they offer advantages in terms of handling and safety.

Q3: What are the potential byproducts I should be aware of during this reaction?

A3: Byproduct formation is a common challenge. Potential byproducts can include:

  • Over-oxidation products: Although 2-aminopyridines are generally less susceptible to oxidation of the amino group compared to anilines, harsh conditions or excess oxidant can potentially lead to the formation of nitroso or nitro derivatives.

  • Isomeric N-oxides: If your starting material contains isomeric impurities, such as 2-amino-3-methylpyridine, these will also be oxidized, leading to a mixture of N-oxide products.

  • Degradation products: At elevated temperatures or in the presence of strong acids, degradation of the starting material or product may occur.

  • Reagent-derived impurities: For example, when using m-CPBA, meta-chlorobenzoic acid is a common byproduct that needs to be removed during workup.

Q4: How can I monitor the progress of my N-oxidation reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. The N-oxide product is typically more polar than the starting 2-amino-5-methylpyridine and will have a lower Rf value. Staining with an appropriate indicator, such as potassium permanganate or iodine, can help visualize the spots.

Q5: What are the recommended purification methods for 2-amino-5-methylpyridine N-oxide?

A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any byproducts. Crystallization is also a viable method for obtaining highly pure material. Washing the crude product with a suitable solvent can help remove reagent-derived impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Use a fresh batch of the oxidizing agent or test its activity on a known substrate. 2. Monitor the reaction by TLC and consider extending the reaction time or cautiously increasing the temperature. 3. Ensure the solvent is appropriate for the chosen oxidizing agent and is dry if necessary.
Formation of Multiple Products (Byproducts) 1. Over-oxidation: Use of an excessive amount of oxidizing agent or harsh reaction conditions. 2. Isomeric Impurities in Starting Material: The starting 2-amino-5-methylpyridine may not be pure.[1] 3. Side Reactions with the Amino Group: The amino group may be reacting under the oxidation conditions.1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent. Perform the reaction at a lower temperature. 2. Purify the starting material before the N-oxidation reaction. Check the purity by GC or NMR. 3. Consider using a milder oxidizing agent or protecting the amino group prior to oxidation, although this adds extra steps.
Product is Contaminated with Reagent Byproducts 1. Incomplete Workup: The workup procedure may not be sufficient to remove all reagent-derived impurities (e.g., meta-chlorobenzoic acid from m-CPBA).1. For m-CPBA reactions, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. 2. For reactions using hydrogen peroxide, ensure all residual peroxide is quenched before workup.
Difficulty in Isolating the Product 1. High Polarity of the N-oxide: The N-oxide is often highly polar and may be soluble in the aqueous phase during extraction. 2. Product is an Oil: The N-oxide may not crystallize easily.1. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Perform multiple extractions. 2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Alternatively, purify by column chromatography.

Experimental Protocols

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
  • Dissolution: Dissolve 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Add m-CPBA (1.1-1.5 eq) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
  • Mixing: To a solution of 2-amino-5-methylpyridine (1.0 eq) in glacial acetic acid, add a 30-35% aqueous solution of hydrogen peroxide (2.0-3.0 eq) dropwise.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a base (e.g., sodium carbonate or sodium hydroxide solution) while cooling in an ice bath.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or chloroform.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography or crystallization.

Quantitative Data Summary

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
m-CPBADichloromethane0 to RT4~85>95 (after chromatography)General Protocol
H₂O₂ / Acetic AcidAcetic Acid708~93>98 (after distillation)
Urea-Hydrogen PeroxideDichloromethaneReflux6HighHigh[2]

Note: Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-amino-5-methylpyridine 2-amino-5-methylpyridine Reaction_Vessel Reaction Vessel (Stirring, Temp Control) 2-amino-5-methylpyridine->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H2O2) Oxidizing_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching (if necessary) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Crystallization) Drying->Purification Final_Product 2-amino-5-methylpyridine N-oxide Purification->Final_Product

Caption: Experimental workflow for the N-oxidation of 2-amino-5-methylpyridine.

logical_relationship Start Start Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Byproduct_Formation Byproduct Formation? Incomplete_Reaction->Byproduct_Formation No Check_Reagents Check Reagent Activity & Purity Incomplete_Reaction->Check_Reagents Yes Adjust_Stoichiometry Adjust Oxidant Stoichiometry Byproduct_Formation->Adjust_Stoichiometry Yes Successful_Reaction Successful Reaction Byproduct_Formation->Successful_Reaction No Optimize_Conditions Optimize Reaction (Time, Temp) Check_Reagents->Optimize_Conditions Optimize_Conditions->Byproduct_Formation Milder_Oxidant Use Milder Oxidizing Agent Adjust_Stoichiometry->Milder_Oxidant Purify_Starting_Material Purify Starting Material Milder_Oxidant->Purify_Starting_Material Purify_Starting_Material->Start

Caption: Troubleshooting logic for byproduct formation during N-oxidation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-methylpyridine 1-oxide and 2-Aminopyridine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the nuanced reactivity of heterocyclic compounds is of paramount importance. This guide presents a detailed comparison of the chemical reactivity of 2-Amino-5-methylpyridine 1-oxide and its parent compound, 2-aminopyridine. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their synthetic strategies.

Introduction to the Molecules

2-Aminopyridine is a fundamental aromatic amine widely utilized in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity is characterized by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring nitrogen.

This compound introduces two key structural modifications: a methyl group at the 5-position and an N-oxide functionality. The methyl group is an electron-donating group, which generally activates the ring towards electrophilic substitution. The N-oxide group has a more complex influence; it can act as an electron-donating group through resonance, activating the C2 and C4 positions, while also exhibiting an inductive electron-withdrawing effect. This dual nature significantly alters the reactivity profile of the pyridine ring and the exocyclic amino group.

Comparative Reactivity Analysis

The introduction of the N-oxide functionality in this compound profoundly impacts its reactivity in comparison to 2-aminopyridine. This section explores these differences across key reaction types, with quantitative data summarized for clarity.

Electrophilic Aromatic Substitution

The pyridine ring in 2-aminopyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. However, the amino group at the 2-position is a strong activating group, directing electrophiles primarily to the 5-position. In contrast, the N-oxide group in this compound activates the C4 and C6 positions of the pyridine ring towards electrophiles through resonance donation of electron density from the oxygen atom.

ReactionReagentsCompoundProduct(s)Yield (%)Reference
NitrationH₂SO₄, HNO₃2-Aminopyridine2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine~90 (5-nitro)[1]
NitrationH₂SO₄, fuming HNO₃Pyridine N-oxide4-Nitropyridine N-oxideHigh[2]
ChlorinationHCl, NaClO2-Aminopyridine2-Amino-5-chloropyridine72[3]
ChlorinationPOCl₃Pyridine N-oxide2-Chloropyridine & 4-ChloropyridineHigh[4]

Table 1: Comparison of Electrophilic Aromatic Substitution Reactions.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The N-oxide group further enhances this susceptibility by stabilizing the intermediate Meisenheimer complex. While 2-aminopyridine can undergo nucleophilic substitution, the conditions are often harsh. This compound, with its activated ring system, is expected to undergo nucleophilic substitutions more readily.

ReactionReagentsCompoundProductObservationsReference
AminationNaNH₂ (Chichibabin)Pyridine2-AminopyridineStandard method[2]
AminationTs₂O, t-BuNH₂ then TFAPyridine N-oxides2-AminopyridinesHigh yields, excellent selectivity[5]

Table 2: Comparison of Nucleophilic Aromatic Substitution Reactions.

Reactions at the Amino Group

The nucleophilicity of the exocyclic amino group is influenced by the electronic nature of the pyridine ring. In 2-aminopyridine, the amino group can readily participate in reactions such as acylation and alkylation. In this compound, the electronic effects of the N-oxide group may modulate the basicity and nucleophilicity of the amino group.

ReactionReagentsCompoundProduct TypeYield (%)Reference
AcylationAcetic Anhydride2-Aminopyridine2-AcetamidopyridineQuantitativeGeneric textbook procedure
AlkylationAlkyl Halide2-AminopyridineN-Alkyl-2-aminopyridineVariesGeneric textbook procedure

Table 3: Reactivity of the Exocyclic Amino Group. (Note: Specific comparative quantitative data for this compound was not available in the searched literature; the table reflects general reactivity).

Experimental Protocols

Nitration of 2-Aminopyridine

To a stirred solution of 2-aminopyridine (10 g, 0.106 mol) in concentrated sulfuric acid (50 mL) at 0°C, a mixture of concentrated nitric acid (7.5 mL, 0.17 mol) and concentrated sulfuric acid (7.5 mL) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature for 4 hours and then poured onto crushed ice (200 g). The solution is neutralized with aqueous ammonia, and the precipitated 2-amino-5-nitropyridine is collected by filtration, washed with cold water, and dried. A smaller amount of 2-amino-3-nitropyridine may be present in the filtrate.[1][6]

Chlorination of Pyridine N-oxide (General Procedure)

Phosphorus oxychloride (3 equivalents) is added to pyridine N-oxide (1 equivalent). The mixture is heated at reflux for 2-3 hours. After cooling, the reaction mixture is poured cautiously onto crushed ice and then neutralized with a base such as sodium carbonate. The product, a mixture of 2- and 4-chloropyridine, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried and concentrated. The isomers can be separated by chromatography.

Logical Relationships and Reaction Pathways

The electronic effects of the substituents dictate the reactivity of these pyridine derivatives. The following diagrams illustrate these relationships.

electronic_effects cluster_2AP 2-Aminopyridine cluster_AMPO This compound 2AP_NH2 NH₂ (EDG) 2AP_Ring Pyridine Ring 2AP_NH2->2AP_Ring +M effect 2AP_N Ring N (EWG) 2AP_N->2AP_Ring -I effect AMPO_NH2 NH₂ (EDG) AMPO_Ring Pyridine Ring AMPO_NH2->AMPO_Ring +M effect AMPO_Me CH₃ (EDG) AMPO_Me->AMPO_Ring +I effect AMPO_NO N⁺-O⁻ (EDG/EWG) AMPO_NO->AMPO_Ring +M / -I effect

Caption: Electronic effects of substituents on the pyridine rings.

The following diagram illustrates the general workflow for utilizing these compounds in a synthetic route.

synthetic_workflow start Choose Starting Material compound1 2-Aminopyridine start->compound1 compound2 This compound start->compound2 reaction_type Select Reaction Type compound1->reaction_type compound2->reaction_type electrophilic Electrophilic Substitution reaction_type->electrophilic e.g., Nitration nucleophilic Nucleophilic Substitution reaction_type->nucleophilic e.g., Amination amino_reaction Reaction at Amino Group reaction_type->amino_reaction e.g., Acylation product Desired Product electrophilic->product nucleophilic->product amino_reaction->product

Caption: General synthetic workflow using the compared pyridines.

Conclusion

The choice between this compound and 2-aminopyridine will be dictated by the desired substitution pattern and the required reactivity profile. 2-Aminopyridine is a reliable substrate for substitutions directed by the amino group, primarily at the 5-position. For enhanced reactivity, particularly for substitutions at the 4- and 6-positions, and for facilitating nucleophilic aromatic substitution, this compound presents a compelling alternative. The subsequent removal of the N-oxide group, a common synthetic step, allows for the generation of a diverse array of substituted 2-aminopyridines that may be otherwise difficult to access. Researchers are encouraged to consider these factors in the design of their synthetic routes.

References

comparative analysis of different synthetic routes to 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

2-Amino-5-methylpyridine 1-oxide is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and scalability of its production are critical for drug development and manufacturing. This guide provides a comparative analysis of different synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a clear visualization of the chemical transformations involved.

Executive Summary

The synthesis of this compound is primarily achieved through the N-oxidation of the readily available 2-amino-5-methylpyridine. The choice of oxidizing agent is the main differentiating factor between the common synthetic routes. This analysis focuses on two prevalent methods: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation using a mixture of hydrogen peroxide and acetic acid. While both methods can effectively produce the desired N-oxide, they differ in terms of reaction conditions, yield, safety considerations, and cost.

Data Presentation

ParameterRoute 1: m-CPBA OxidationRoute 2: H₂O₂/Acetic Acid Oxidation
Starting Material 2-Amino-5-methylpyridine2-Amino-5-methylpyridine
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)30-35% Hydrogen Peroxide & Acetic Acid
Solvent Dichloromethane (DCM) or ChloroformAcetic Acid
Reaction Temperature 0 °C to room temperature70-90 °C
Reaction Time 2-6 hours12-24 hours
Typical Yield 75-90%60-80%
Work-up/Purification Aqueous wash, extraction, column chromatographyNeutralization, extraction, recrystallization
Key Advantages High yield, milder conditionsLower cost of reagents, readily available
Key Disadvantages Higher cost of m-CPBA, potential for explosive peroxide byproductsHigher reaction temperature, longer reaction time, potential for side reactions

Experimental Protocols

Route 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is favored for its high efficiency and mild reaction conditions.

Materials:

  • 2-Amino-5-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-5-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to quench excess m-CPBA), saturated aqueous sodium thiosulfate solution (to remove residual peroxides), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

Route 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This route represents a more classical and cost-effective approach to N-oxidation. A detailed experimental protocol for the analogous 2,3,5-trimethylpyridine is provided in patent literature and can be adapted.[1]

Materials:

  • 2-Amino-5-methylpyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35% solution)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 2-amino-5-methylpyridine (1.0 eq) in glacial acetic acid.

  • Heat the mixture to 60-70 °C with stirring.

  • Carefully add hydrogen peroxide (35% solution, 1.1-1.3 eq) dropwise to the reaction mixture, maintaining the temperature between 70-90 °C. Caution: This addition is exothermic.

  • After the addition is complete, continue to stir the reaction mixture at 90 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous sodium hydroxide solution to a pH of 8-9.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Synthetic_Route_1 start 2-Amino-5-methylpyridine reagent m-CPBA DCM, 0°C to RT start->reagent Oxidation product This compound reagent->product

Caption: Route 1: N-Oxidation with m-CPBA.

Synthetic_Route_2 start 2-Amino-5-methylpyridine reagent H₂O₂ / Acetic Acid 70-90°C start->reagent Oxidation product This compound reagent->product

Caption: Route 2: N-Oxidation with H₂O₂/Acetic Acid.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research or production setting. For small-scale laboratory synthesis where high yield and mild conditions are paramount, the m-CPBA method is often preferred. For larger-scale production where cost is a significant driver, the hydrogen peroxide/acetic acid method presents a more economical alternative, albeit with more demanding reaction conditions and potentially lower yields. It is crucial for researchers to consider the safety implications of working with peroxy compounds and to perform appropriate risk assessments before undertaking either of these synthetic procedures.

References

Comparative Guide to Purity Validation of 2-Amino-5-methylpyridine 1-oxide: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 2-Amino-5-methylpyridine 1-oxide is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and commonly employed analytical techniques for this purpose. This guide provides a detailed comparison of these methods, including experimental protocols and data, to assist researchers in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying components in a mixture. For pyridine N-oxides, Reverse-Phase HPLC (RP-HPLC) is a frequently utilized method.

Advantages of HPLC:
  • High Sensitivity: Capable of detecting impurities at very low levels (ppm or ppb).

  • Excellent Resolution: Can separate structurally similar impurities from the main compound.

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.

  • Established Methodology: Widely accepted by regulatory bodies with extensive validation guidelines available.

Limitations of HPLC:
  • Requires Reference Standards: Accurate identification and quantification of impurities typically require corresponding reference standards.

  • Chromophore Dependent: Compounds must possess a UV-absorbing chromophore for detection by UV-Vis detectors.

  • Method Development: Can be time-consuming to develop and optimize a robust method.

Experimental Protocol: RP-HPLC for Pyridine N-Oxides

A typical RP-HPLC method for the analysis of pyridine N-oxide derivatives can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Octadecyl C18 column (e.g., 250 x 4.0 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2) and an organic solvent like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 239 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Presentation: HPLC Purity Analysis

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterResult
Retention Time (Main Peak)~5.0 min
Purity by Area %>98.0%
Limit of Detection (LOD)~0.01%
Limit of Quantification (LOQ)~0.03%

Note: These are representative values and can vary depending on the specific method and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly quantitative NMR (qNMR), is a powerful primary analytical method for purity assessment.[1][2] It provides both structural information and quantitative data without the need for a reference standard of the analyte itself.[3]

Advantages of qNMR:
  • Primary Analytical Method: Can provide a direct measure of purity without relying on a sample-specific reference standard.[1]

  • Structural Confirmation: Simultaneously confirms the structure of the analyte and identifies impurities.

  • Universal Detection: Not dependent on a chromophore; any soluble compound with NMR-active nuclei can be detected.

  • Non-destructive: The sample can be recovered after analysis.[4]

Limitations of qNMR:
  • Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for trace impurity analysis.

  • Signal Overlap: Signals from impurities can overlap with those of the main compound, complicating quantification.[2]

  • Requires High Purity Internal Standard: Accurate quantification relies on a certified internal standard of high purity.

Experimental Protocol: Quantitative ¹H NMR (qHNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): A long delay (e.g., >5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 150).

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Presentation: qNMR Purity Calculation

The purity of the analyte (Purity_analyte) is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

ParameterResult
Purity by qNMR≥95%
Relative Standard Deviation<1%

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Principle Separation based on differential partitioning between mobile and stationary phases.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Separation and quantification of components in a mixture.Structural elucidation and quantification.
Sensitivity High (ppm to ppb level).Moderate (typically requires >0.1% for reliable quantification).
Reference Standard Requires a reference standard for the analyte and ideally for impurities.Requires a certified internal standard of a different compound.[3]
Information Provided Retention time, peak area (quantitative).Chemical shift, coupling constants (structural), and integral (quantitative).[1]
Throughput High, especially with UPLC systems.Lower, due to longer acquisition times for quantitative experiments.
Method Development Can be complex and time-consuming.Relatively straightforward for standard qNMR experiments.
Destructive Yes (sample is consumed).No (sample can be recovered).[4]

Alternative Purity Validation Techniques

While HPLC and NMR are primary methods, other techniques can provide complementary information:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds and impurities. Several pyridine N-oxides are analyzed for purity using GC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, useful for identifying unknown impurities.

  • Titrimetry: A classical chemical analysis method that can be used for purity determination of N-oxides, for instance, through titanometric titration.[5]

Visualizing the Workflow

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (long relaxation delay) dissolve->acquire process Phase & Baseline Correct acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

References

Comparative Analysis of 2-Amino-5-methylpyridine 1-oxide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection and characterization of novel chemical entities are paramount to successful discovery programs. This guide provides a comparative analysis of a series of hypothetical 2-Amino-5-methylpyridine 1-oxide analogs, offering insights into their potential as therapeutic agents. The data presented herein is a representative compilation based on structure-activity relationships observed in analogous aminopyridine and pyridine N-oxide series.

This document details the physicochemical properties, in vitro biological activity, and pharmacokinetic profiles of a curated set of this compound analogs. The aim is to furnish researchers with a framework for understanding the impact of structural modifications on key drug-like properties, thereby guiding the design of future compounds with enhanced efficacy and developability.

Physicochemical Properties

The introduction of the N-oxide functionality and further substitutions on the pyridine ring can significantly influence the physicochemical properties of the parent molecule, 2-Amino-5-methylpyridine. These parameters are critical for predicting a compound's behavior in biological systems, including solubility, permeability, and metabolic stability.

Compound IDSubstitutionMolecular Weight ( g/mol )LogPpKaAqueous Solubility (µg/mL)
Parent 2-Amino-5-methylpyridine108.141.097.04>1000
N-Oxide-1 This compound124.140.523.45>2000
Analog A 4-Chloro-2-amino-5-methylpyridine 1-oxide158.591.252.10850
Analog B 4-Methoxy-2-amino-5-methylpyridine 1-oxide154.170.354.12>2000
Analog C 6-Fluoro-2-amino-5-methylpyridine 1-oxide142.130.682.981500
In Vitro Biological Activity: Nitric Oxide Synthase (NOS) Inhibition

To illustrate the potential biological applications of this class of compounds, we present hypothetical data for their inhibitory activity against different isoforms of Nitric Oxide Synthase (NOS). Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory diseases, making selective iNOS inhibitors attractive therapeutic targets.

Compound IDiNOS IC₅₀ (nM)eNOS IC₅₀ (nM)nNOS IC₅₀ (nM)Selectivity (iNOS vs eNOS)Selectivity (iNOS vs nNOS)
N-Oxide-1 520>10000>10000>19>19
Analog A 85520023006127
Analog B 350>100008500>2824
Analog C 45350015007833
In Vitro Pharmacokinetic Profile

An early assessment of the pharmacokinetic properties of drug candidates is crucial for predicting their in vivo behavior. The following table summarizes key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for the analog series.

Compound IDMicrosomal Stability (t½, min, human)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%, human)
N-Oxide-1 452.535
Analog A 758.265
Analog B 301.828
Analog C 956.555

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the parent N-oxide and its analogs would typically follow a two-step process. First, the corresponding substituted 2-amino-5-methylpyridine is synthesized. Subsequently, the N-oxidation is carried out using a suitable oxidizing agent.

Synthesis_Workflow Start Substituted 3-picoline Step1 Amination (e.g., Chichibabin reaction) Start->Step1 Intermediate Substituted 2-Amino-5-methylpyridine Step1->Intermediate Step2 N-Oxidation (e.g., m-CPBA, H2O2/AcOH) Intermediate->Step2 Product Substituted this compound Step2->Product

Caption: General synthetic workflow for this compound analogs.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of the compounds against iNOS, eNOS, and nNOS would be determined using a hemoglobin capture assay. This assay measures the conversion of L-arginine to L-citrulline by the respective NOS isoform.

NOS_Assay_Workflow cluster_materials Assay Components cluster_procedure Procedure Enzyme NOS Isoform (iNOS, eNOS, or nNOS) Incubation Incubate components at 37°C Enzyme->Incubation Substrate L-[³H]Arginine Substrate->Incubation Cofactors NADPH, BH4, Calmodulin Cofactors->Incubation Inhibitor Test Compound Inhibitor->Incubation Quenching Stop reaction with stop buffer Incubation->Quenching Separation Separate L-[³H]Citrulline from L-[³H]Arginine (Dowex resin) Quenching->Separation Detection Quantify L-[³H]Citrulline (Scintillation counting) Separation->Detection

Caption: Workflow for the in vitro NOS inhibition assay.

Microsomal Stability Assay

The metabolic stability of the compounds is assessed by incubating them with human liver microsomes and monitoring the disappearance of the parent compound over time.

Microsomal_Stability_Workflow Start Incubate test compound with human liver microsomes and NADPH Timepoints Collect aliquots at various time points Start->Timepoints Quench Quench reaction with organic solvent Timepoints->Quench Analysis Analyze remaining parent compound by LC-MS/MS Quench->Analysis Calculation Calculate half-life (t½) Analysis->Calculation

Caption: Experimental workflow for the microsomal stability assay.

Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption. The permeability of the compounds is determined by measuring their transport across the Caco-2 cell monolayer.

Caco2_Permeability_Workflow cluster_setup Assay Setup cluster_measurement Measurement Cell_Culture Culture Caco-2 cells on permeable supports to form a monolayer Dosing Add test compound to the apical (A) side Cell_Culture->Dosing Sampling Sample from the basolateral (B) side over time Dosing->Sampling Analysis Quantify compound concentration by LC-MS/MS Sampling->Analysis Calculation Calculate apparent permeability coefficient (Papp) Analysis->Calculation

Caption: Workflow for the Caco-2 permeability assay.

This guide provides a foundational comparison of this compound analogs. The presented data, while hypothetical, is based on established principles of medicinal chemistry and serves as a valuable tool for researchers in the field. Further empirical studies are necessary to fully elucidate the structure-activity and structure-property relationships of this promising class of compounds.

comparing the biological efficacy of 2-Amino-5-methylpyridine 1-oxide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of the Biological Efficacy of 2-Aminopyridine Derivatives

A comprehensive review of the antimicrobial and anticancer potential of substituted 2-aminopyridine scaffolds, offering insights for researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative analysis of the biological efficacy of various 2-aminopyridine derivatives based on available scientific literature. Direct studies on the biological efficacy of 2-Amino-5-methylpyridine 1-oxide derivatives are limited. Therefore, this guide focuses on the broader class of 2-aminopyridine derivatives to provide a relevant comparative framework.

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These derivatives have garnered significant attention for their potential as antibacterial, antifungal, and anticancer agents.[1][3] This guide summarizes key findings on the biological efficacy of various substituted 2-aminopyridine derivatives, presenting quantitative data, experimental methodologies, and a visualization of a common experimental workflow.

Antimicrobial Activity of 2-Aminopyridine Derivatives

Substituted 2-aminopyridines have demonstrated notable activity against a spectrum of microbial pathogens. The nature and position of substituents on the pyridine ring play a crucial role in determining the antimicrobial potency and spectrum.

A study on a series of Schiff bases of 2-amino-4-chloropyridine derivatives revealed that certain substitutions led to significant biological activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4] For instance, compounds with specific electron-withdrawing or electron-donating groups on an appended phenyl ring showed enhanced antimicrobial effects.[4] Another study highlighted a 2-amino-3-cyanopyridine derivative, compound 2c, which exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL.[3] Interestingly, this study also suggested that the presence of a cyclohexylamine moiety was crucial for the observed antimicrobial activity.[3]

Furthermore, research on 2-amino-5-substituted pyridine derivatives has shown that the nature of the substituent at the 5-position significantly influences the fungicidal and bactericidal activity.[1] For example, replacing a benzotriazole moiety with thiophenol resulted in the strongest antimicrobial activity within the tested series.[1]

Compound IDSubstituent(s)Target OrganismMIC (µg/mL)Reference
2c 4-(cyclohexylamino)-6-(4-fluorophenyl)-3-cyanoStaphylococcus aureus0.039[3]
Bacillus subtilis0.039[3]
3b 4-chloro (Schiff base with 4-chlorobenzaldehyde)Staphylococcus aureus-[4]
3c 4-chloro (Schiff base with 2,4-dichlorobenzaldehyde)Bacillus cereus-[4]
3d 4-chloro (Schiff base with 4-methoxybenzaldehyde)Bacillus licheniformis-[4]
3f 4-chloro (Schiff base with 4-(dimethylamino)benzaldehyde)Escherichia coli-[4]
3g 4-chloro (Schiff base with 3-ethoxy-4-hydroxybenzaldehyde)Acetobacter sp.-[4]

Note: Specific MIC values for compounds 3b, 3c, 3d, 3f, and 3g were not provided in the referenced abstract, but they were identified as having "significant biological activity."[4]

Anticancer Activity of Pyridine Derivatives

The pyridine scaffold is also a key component in the design of novel anticancer agents.[5] Various derivatives have shown promise in inhibiting the proliferation of different cancer cell lines.

For instance, a study on pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives, which are structurally related to 2-aminopyridines, demonstrated significant anticancer activity.[6] One pyridopyrazolo-triazine derivative, compound 5a , exhibited a potent inhibitory effect against the MCF-7 breast cancer cell line with an IC50 value of 3.89 µM.[6] Another compound, 6a , showed good activity against both HCT-116 (colon) and MCF-7 (breast) cancer cell lines with IC50 values of 12.58 µM and 11.71 µM, respectively.[6]

The structure-activity relationship of pyridine derivatives has been explored to understand the features that enhance their antiproliferative effects. The presence and position of groups like -OMe, -OH, -C=O, and -NH2 have been found to be important for activity, while bulky groups or halogens can sometimes lead to lower potency.[7]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5a Pyridopyrazolo-triazineMCF-7 (Breast)3.89[6]
6a Pyridopyrazolo-triazineHCT-116 (Colon)12.58[6]
MCF-7 (Breast)11.71[6]

Experimental Protocols

Antimicrobial Susceptibility Testing

A common method to evaluate the antimicrobial efficacy of compounds is the agar-well diffusion method .[4]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until a specific turbidity (e.g., 0.5 McFarland standard) is reached.

  • Seeding of Agar Plates: The standardized microbial suspension is uniformly spread over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

For determining the Minimum Inhibitory Concentration (MIC) , a broth microdilution method is often employed.[3] This involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates, followed by inoculation with the test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effect of compounds on cancer cell lines.[6]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Microbial Culture (Bacteria/Fungi) start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum seed Seed Agar Plates inoculum->seed wells Create Wells seed->wells add_compounds Add Test Compounds & Controls wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for antimicrobial screening using the agar-well diffusion method.

Signaling Pathway Inhibition by Anticancer Pyridine Derivatives

Anticancer_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Pyridine Pyridine Derivative (Kinase Inhibitor) Pyridine->RTK Inhibits

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by pyridine derivatives.

References

A Comparative Computational Analysis of 2-Amino-5-methylpyridine 1-oxide and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of 2-Amino-5-methylpyridine 1-oxide and its structural analogs. Due to the limited availability of direct computational studies on this compound, this guide leverages data from its parent molecule, 2-Amino-5-methylpyridine, and various substituted pyridine N-oxides to offer a comprehensive performance comparison. The following sections detail the electronic, structural, and potential drug-like properties of these compounds, supported by data from density functional theory (DFT) calculations and molecular docking simulations.

Comparative Analysis of Physicochemical and Electronic Properties

The introduction of an N-oxide functional group and other substituents to the pyridine ring significantly alters its electronic and physicochemical properties. This section compares key computational descriptors for 2-Amino-5-methylpyridine and a selection of pyridine N-oxide derivatives.

Table 1: Comparison of Computed Molecular Properties

CompoundMethodDipole Moment (Debye)HOMO (eV)LUMO (eV)Energy Gap (eV)
2-Amino-5-methylpyridineB3LYP/6-311++G(d,p)1.83-5.73-0.984.75
Pyridine N-oxideB3LYP/6-31G3.93Not ReportedNot ReportedNot Reported
Trimethylamine N-oxideB3LYP/6-31G4.37Not ReportedNot ReportedNot Reported

Data for 2-Amino-5-methylpyridine is extracted from a computational study by Kavitha and Alivelu (2022).[1] Data for Pyridine N-oxide and Trimethylamine N-oxide are from a computational study by Greenberg et al. (2020).[2]

The N-oxide group is known to significantly increase the dipole moment of the parent pyridine molecule, a property that can influence solubility and interactions with biological targets.

Molecular Docking and Potential Biological Activity

Molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a protein target. A computational study on 2-Amino-5-methylpyridine explored its potential as a drug candidate.[3]

Table 2: Molecular Docking Results for 2-Amino-5-methylpyridine

Target ProteinBinding Energy (kcal/mol)
Rigid Protein Receptors-3.32

The docking study on 2-Amino-5-methylpyridine suggests a potential for interaction with protein active sites.[1][3] It is important to note that these are in-silico predictions and require experimental validation.

Furthermore, a broader study on various pyridine N-oxide derivatives investigated their potential as inhibitors for the main protease of SARS-CoV-2 through 3D-QSAR and molecular docking, indicating the potential of this class of compounds in antiviral drug discovery.[4][5]

Experimental Protocols

The data presented in this guide are derived from computational studies employing specific and rigorous methodologies.

Density Functional Theory (DFT) Calculations

The geometric and electronic properties of 2-Amino-5-methylpyridine were determined using the following protocol:[1][3][6]

  • Software: Gaussian 09

  • Functional: Becke, 3-Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p)

  • Calculations Performed: Geometry optimization, frequency calculations, determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken population analysis, and Molecular Electrostatic Potential (MEP) mapping.

For the comparative pyridine N-oxide data, the following DFT protocol was used:[2]

  • Functionals: B3LYP, B3PW91, M06

  • Basis Sets: 6-31G*, 6-31G**, 6-311G+(d,p)

  • Calculations Performed: N-O Bond Dissociation Enthalpies (BDEs) and dipole moments.

Molecular Docking

The molecular docking study of 2-Amino-5-methylpyridine was performed to predict its binding mode and affinity with protein targets.[3] While the specific protein target was not named, the general procedure is outlined:

  • Software: Not explicitly stated, but common tools include AutoDock or PyRx.

  • Procedure: The optimized ligand structure (from DFT) is docked into the active site of a rigid protein receptor. The binding energy is then calculated based on the intermolecular interactions.

A separate study on pyridine N-oxide derivatives as potential SARS-CoV-2 inhibitors utilized Surflex-Docking with the following steps:[4]

  • Target: CoV-2 main protease 3CLpro (PDB: 6LU7)

  • Ligand Preparation: Energy minimization using Tripos force field and Gasteiger-Huckel charges.

  • Docking: Ligands were docked into the identified active site of the protease.

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows for computational analysis and comparison of molecules like this compound.

Computational_Workflow cluster_prep 1. Molecular Preparation cluster_dft 2. Quantum Chemical Calculations (DFT) cluster_docking 3. Molecular Docking Simulation cluster_qsar 4. QSAR Modeling (Optional) mol_build Molecule Building & 2D/3D Conversion geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop ligand_prep Ligand Preparation elec_prop->ligand_prep receptor_prep Receptor Preparation docking Docking Simulation receptor_prep->docking ligand_prep->docking analysis Binding Energy & Pose Analysis docking->analysis data_set Dataset Preparation model_build Model Building & Validation data_set->model_build prediction Activity Prediction model_build->prediction

Caption: A general workflow for the computational analysis of a small molecule.

Comparative_Analysis cluster_compounds Compounds for Analysis cluster_analysis Computational & Experimental Parameters target 2-Amino-5-methylpyridine 1-oxide (Target) dft DFT Analysis (Structure, Electronics) target->dft evaluate docking Molecular Docking (Binding Affinity) target->docking evaluate qsar QSAR (Activity Prediction) target->qsar evaluate exp_data Experimental Data (Spectroscopy, etc.) target->exp_data evaluate alt1 2-Amino-5-methylpyridine (Parent) alt1->dft evaluate alt1->docking evaluate alt1->qsar evaluate alt1->exp_data evaluate alt2 Pyridine N-oxide (Alternative) alt2->dft evaluate alt2->docking evaluate alt2->qsar evaluate alt2->exp_data evaluate alt3 Substituted Pyridine N-oxides (Alternative) alt3->dft evaluate alt3->docking evaluate alt3->qsar evaluate alt3->exp_data evaluate

References

A Spectroscopic Showdown: Unveiling the Electronic Nuances of Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle electronic and structural variations within a class of molecules is paramount. Pyridine N-oxides, with their unique N-O bond and versatile reactivity, are a cornerstone in medicinal chemistry and materials science. This guide provides a comparative spectroscopic analysis of various substituted pyridine N-oxides, supported by experimental data and detailed protocols, to illuminate the influence of substituent effects on their spectroscopic signatures.

This comparative guide delves into the spectroscopic characteristics of a range of substituted pyridine N-oxides, offering a clear, data-driven overview of how different functional groups impact their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and fluorescence properties. The following sections present quantitative data in a structured format, outline the experimental methodologies for obtaining this data, and provide a visual representation of the general experimental workflow.

Comparative Spectroscopic Data

The electronic landscape of the pyridine N-oxide scaffold is highly sensitive to the nature and position of its substituents. This is directly reflected in their spectroscopic data, as summarized in the tables below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable insight into the chemical environment of individual protons and carbon atoms within a molecule. The chemical shifts (δ) are indicative of the electron density around the nuclei, which is modulated by the electronic effects (inductive and resonance) of the substituents.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Carboxypyridine N-OxideDMSO7.88-7.95 (m, 2H), 8.30-8.32 (dd, 1H), 8.73-8.74 (m, 1H)128.6, 130.1, 132.8, 135.9, 139.0, 160.9[1]
2-Methylpyridine N-OxideCDCl₃2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H)17.3, 123.2, 125.5, 126.1, 138.8, 148.5[1]
4-Methylpyridine N-OxideCDCl₃2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H)20.1, 126.6, 138.0, 138.4[1]
Nicotinic N-OxideDMSO7.53-7.55 (dd, 1H), 7.76-7.78 (d, 1H), 8.42-8.44 (dd, 1H), 8.48 (s, 1H)126.1, 127.2, 131.1, 139.4, 142.6, 164.7[1]
Infrared (IR) Spectroscopy

The N-O stretching frequency in IR spectroscopy is a diagnostic marker for the electronic properties of the pyridine N-oxide ring. Electron-donating groups tend to increase the electron density on the nitrogen, strengthening the N-O bond and shifting the stretching frequency to a higher wavenumber. Conversely, electron-withdrawing groups decrease the N-O bond order, resulting in a lower stretching frequency. A linear relationship between the N-O stretching frequencies and the Hammett σ-values of the substituents has been observed.[2]

Substituent PositionEffect on N-O Stretching FrequencyReference
3- or 4-positionCorrelated with the nature of the substituent (Hammett σ-values)[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents. For instance, the introduction of a nitro group at the 4-position results in a significant solvatochromic effect, with the λmax appearing in the long-wavelength ultraviolet region.[3]

CompoundSolventλmax (nm)Key FeatureReference
Pyridine N-OxideAprotic Solvents~280Strong π-π* transition[4]
4-Nitropyridine N-OxideVarious330-355Solvatochromic effect[3]
Substituted Pyridine N-OxidesAcetonitrileVariesSensitive to substituent and protonation state[5]
Fluorescence Spectroscopy

While most simple pyridine N-oxides are not strongly fluorescent, their complexation with Lewis acids, such as boron trifluoride (BF₃), can induce fluorescence.[6][7] The emission properties are dependent on the substitution pattern and the surrounding solvent environment.

Compound TypeKey FeatureReference
Pyridine N-oxide-BF₂CF₃ complexesShow fluorescence in solution and solid state[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for individual compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the substituted pyridine N-oxide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time and a greater number of scans are typically required.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, paying particular attention to the N-O stretching frequency, which typically appears in the 1200-1300 cm⁻¹ region.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the substituted pyridine N-oxide in a UV-transparent solvent (e.g., acetonitrile, ethanol, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a relevant wavelength range (e.g., 200-400 nm). Record the absorbance at each wavelength.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the fluorescent pyridine N-oxide derivative or complex in a suitable solvent in a fluorescence cuvette. The concentration should be low enough to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Determine the optimal excitation wavelength by measuring the excitation spectrum while monitoring the emission at an estimated emission maximum.

    • Acquire the emission spectrum by exciting the sample at the determined λmax from the UV-Vis spectrum or the excitation spectrum.

  • Data Analysis: Determine the wavelength of maximum emission and the relative fluorescence intensity. Quantum yields can be calculated relative to a known standard.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic comparison of substituted pyridine N-oxides.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Substituted Pyridine N-Oxides Purification Purification and Characterization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Data_Comparison Comparative Data Analysis NMR->Data_Comparison IR->Data_Comparison UV_Vis->Data_Comparison Fluorescence->Data_Comparison Structure_Property Structure-Property Relationship Data_Comparison->Structure_Property

Experimental workflow for spectroscopic comparison.

This comprehensive guide provides a foundational understanding of the spectroscopic properties of substituted pyridine N-oxides. By leveraging the provided data and protocols, researchers can better predict and interpret the spectroscopic behavior of novel derivatives, accelerating the design and development of new molecules with tailored properties for a wide range of applications.

References

A Comparative Guide to the Structural Confirmation of 2-Amino-5-methylpyridine 1-oxide and Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as 2-Amino-5-methylpyridine 1-oxide, an unambiguous structural confirmation is paramount for understanding its reactivity, biological activity, and potential applications as a pharmaceutical intermediate. While X-ray crystallography stands as the gold standard for atomic-resolution structural elucidation, a comprehensive characterization often involves complementary spectroscopic techniques.

This guide provides a comparative overview of X-ray crystallography and alternative analytical methods for the structural confirmation of small organic molecules, using 2-Amino-5-methylpyridine as a case study due to the current lack of publicly available crystal structure data for its 1-oxide derivative. The principles and methodologies discussed are directly applicable to the structural analysis of this compound.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) provides direct evidence of a molecule's atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry. The crystal structure of the related compound, 2-Amino-5-methylpyridine, is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 737128.[1] This technique offers unparalleled detail, revealing the precise three-dimensional geometry of the molecule and its packing in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general workflow for the structural determination of a small molecule like this compound via SC-XRD involves the following steps:

  • Crystallization: The first and often most challenging step is growing a high-quality single crystal (typically >0.1 mm in all dimensions).[2] Common methods include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and can significantly influence crystal quality.[2]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), often using direct methods for small molecules. This yields an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a public database like the CCDC.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides a definitive solid-state structure, other techniques offer valuable information, often on the bulk material or the molecule in solution, and are typically faster and require less specialized sample preparation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule.[3][4] For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the pyridine ring, the methyl group, and the amino group. The chemical shifts would be indicative of the electronic effects of the N-oxide group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] In the case of this compound, characteristic peaks for N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, and the N-O stretching of the oxide would be expected. For the related 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹.[6]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing strong evidence for the compound's identity. Fragmentation patterns can also offer clues about the molecular structure.

Performance Comparison of Structural Confirmation Methods

The choice of analytical technique depends on the specific information required, the nature of the sample, and available resources. The following table summarizes the key performance characteristics of each method for a small organic molecule like this compound.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Obtained 3D atomic structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, chemical environment of nuclei, dynamic processesPresence of functional groupsMolecular weight, elemental formula, structural fragments
Sample Requirements High-quality single crystal (~0.1 mm)~1-10 mg dissolved in deuterated solvent~1-2 mg (solid or liquid)<1 mg (solid or liquid)
Analysis Time Hours to daysMinutes to hoursMinutesMinutes
Key Advantage Unambiguous 3D structure determinationDetailed structural information in solutionRapid functional group identificationHigh sensitivity and accurate mass determination
Limitations Requires a suitable single crystal, which can be difficult to obtainProvides indirect structural information (connectivity)Provides limited information on overall structureDoes not provide stereochemical information

Visualizing the Workflow and Decision Process

To further clarify the experimental process and the logic of selecting an analytical method, the following diagrams are provided.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_output Final Output synthesis Synthesize & Purify This compound crystallization Grow Single Crystals (e.g., Slow Evaporation) synthesis->crystallization data_collection Mount Crystal & Collect Diffraction Data crystallization->data_collection structure_solution Solve Phase Problem & Generate Electron Density Map data_collection->structure_solution refinement Build & Refine Atomic Model structure_solution->refinement validation Validate Structure refinement->validation cif_file Generate CIF File & Deposit to Database (e.g., CCDC) validation->cif_file

Workflow for X-ray Crystallography.

logical_relationship Decision Guide for Structural Elucidation cluster_confirm Identity Confirmation cluster_connectivity Connectivity & Solution Structure cluster_absolute Absolute 3D Structure start Need Structural Information? ms Determine Molecular Weight and Formula (MS) start->ms Basic nmr Determine Atomic Connectivity (NMR) start->nmr Detailed xray Obtain Single Crystal? (Attempt Crystallization) start->xray Absolute ir Identify Functional Groups (IR) ms->ir xray_yes Perform X-ray Crystallography xray->xray_yes Yes xray_no Rely on Spectroscopic Data Combination xray->xray_no No

References

A Proposed Framework for Comparative In Vitro and In Vivo Analysis of 2-Amino-5-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed series of comparative in vitro and in vivo studies to characterize the biological activity of 2-Amino-5-methylpyridine 1-oxide. In the absence of published data for this specific compound, we present a framework for its evaluation against structurally similar and biologically active alternatives: 2-Amino-5-methylpyridine and the known inducible nitric oxide synthase (iNOS) inhibitor, 2-Amino-4-methylpyridine.

The following sections detail the proposed experimental protocols, data presentation formats, and relevant biological pathways to provide a comprehensive roadmap for investigating the therapeutic potential of this compound.

Comparative Compounds

Compound NameStructureRationale for Inclusion
This compound (Structure not available in search results)Primary compound of interest. The N-oxide moiety may alter its physicochemical properties and biological activity compared to the parent amine.
2-Amino-5-methylpyridine The parent compound, serving as a direct structural and functional baseline.
2-Amino-4-methylpyridine A positional isomer with documented in vitro and in vivo activity as a potent inhibitor of inducible nitric oxide synthase (iNOS)[1].

Proposed In Vitro Studies

The initial phase of the investigation will focus on cell-free and cell-based assays to determine the direct inhibitory effects of the compounds on iNOS and their general cytotoxicity.

Data Presentation: In Vitro Activity

The results of the in vitro assays will be summarized in the following table to allow for a clear comparison of the compounds' potency and selectivity.

CompoundiNOS Inhibition IC50 (nM) [a]Cytotoxicity IC50 (µM) [b]Selectivity Index (SI) [c]
This compoundData to be determinedData to be determinedCalculated
2-Amino-5-methylpyridineData to be determinedData to be determinedCalculated
2-Amino-4-methylpyridineReference ValueData to be determinedCalculated
Aminoguanidine (Positive Control)Reference ValueData to be determinedCalculated

[a] IC50 (Half-maximal inhibitory concentration) for iNOS, determined by Griess assay. [b] IC50 against a relevant cell line (e.g., RAW 264.7 macrophages), determined by MTT assay. [c] Selectivity Index calculated as (Cytotoxicity IC50) / (iNOS Inhibition IC50). A higher SI indicates greater selectivity for the target enzyme.

Experimental Protocols: In Vitro Assays

1. iNOS Inhibition Assay (Griess Assay)

  • Objective: To determine the concentration-dependent inhibitory effect of the test compounds on the activity of inducible nitric oxide synthase.

  • Methodology:

    • Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

    • The cells are then treated with a serial dilution of the test compounds (this compound, 2-Amino-5-methylpyridine, 2-Amino-4-methylpyridine) and a positive control (e.g., Aminoguanidine).

    • After a 24-hour incubation period, the concentration of nitrite (a stable product of nitric oxide) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of iNOS inhibition is calculated relative to the untreated control.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the general cytotoxicity of the test compounds and determine their effect on cell viability.

  • Methodology:

    • RAW 264.7 cells (or another relevant cell line) are seeded in 96-well plates.

    • The cells are treated with a serial dilution of the test compounds for 24-72 hours.

    • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at 570 nm.

    • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Visualization: In Vitro Experimental Workflow

in_vitro_workflow cluster_assays In Vitro Assays cluster_inos iNOS Inhibition Assay cluster_mtt Cytotoxicity Assay cluster_analysis Data Analysis start Prepare Test Compounds (Serial Dilutions) treat_inos Treat with Compounds start->treat_inos treat_mtt Treat with Compounds start->treat_mtt raw_cells_inos Seed RAW 264.7 Macrophages induce_inos Induce iNOS with LPS/IFN-γ raw_cells_inos->induce_inos induce_inos->treat_inos incubate_inos Incubate for 24h treat_inos->incubate_inos griess_assay Measure Nitrite (Griess Assay) incubate_inos->griess_assay calc_ic50_inos Calculate iNOS IC50 griess_assay->calc_ic50_inos raw_cells_mtt Seed RAW 264.7 Macrophages raw_cells_mtt->treat_mtt incubate_mtt Incubate for 24-72h treat_mtt->incubate_mtt mtt_reagent Add MTT Reagent incubate_mtt->mtt_reagent measure_mtt Measure Absorbance mtt_reagent->measure_mtt calc_ic50_mtt Calculate Cytotoxicity IC50 measure_mtt->calc_ic50_mtt calc_si Determine Selectivity Index calc_ic50_inos->calc_si calc_ic50_mtt->calc_si end end calc_si->end Comparative Data Table

Caption: Workflow for proposed in vitro comparative analysis.

Proposed In Vivo Studies

Following the in vitro evaluation, promising candidates would be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Data Presentation: In Vivo Efficacy

Table 1: Anti-Inflammatory Activity in LPS-Induced Model

Treatment GroupDose (mg/kg)Plasma Nitrite/Nitrate Levels (µM)TNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Vehicle Control-Data to be determinedData to be determinedData to be determined
LPS + Vehicle-Data to be determinedData to be determinedData to be determined
LPS + Compound XDose 1Data to be determinedData to be determinedData to be determined
LPS + Compound XDose 2Data to be determinedData to be determinedData to be determined
LPS + DexamethasoneRef. DoseData to be determinedData to be determinedData to be determined

Table 2: Antitumor Activity in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-Data to be determined-Data to be determined
Compound XDose 1Data to be determinedCalculatedData to be determined
Compound XDose 2Data to be determinedCalculatedData to be determined
Standard-of-Care DrugRef. DoseData to be determinedCalculatedData to be determined
Experimental Protocols: In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

  • Objective: To evaluate the anti-inflammatory efficacy of the test compounds in a model of systemic inflammation.

  • Methodology:

    • Rodents (e.g., mice or rats) are randomly assigned to treatment groups.

    • Test compounds are administered (e.g., orally or intraperitoneally) at various doses prior to the inflammatory challenge.

    • Systemic inflammation is induced by an intraperitoneal injection of LPS.[2][3][4]

    • After a specified time (e.g., 2-6 hours), blood samples are collected.

    • Plasma levels of nitric oxide metabolites (nitrite/nitrate) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using appropriate assay kits.

    • The reduction in these inflammatory markers is compared between the treated and vehicle control groups.

2. Tumor Xenograft Model

  • Objective: To assess the potential anticancer activity of the test compounds in an in vivo tumor model.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a relevant human cancer cell line.[5][6]

    • Once tumors reach a palpable size, the mice are randomized into treatment groups.

    • The test compounds are administered daily (or on a specified schedule) via an appropriate route.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Visualization: In Vivo Experimental Workflow

in_vivo_workflow cluster_lps LPS-Induced Inflammation Model cluster_xenograft Tumor Xenograft Model lps_start Randomize Rodents into Groups lps_treat Administer Test Compounds lps_start->lps_treat lps_induce Induce Inflammation (LPS Injection) lps_treat->lps_induce lps_sample Collect Blood Samples lps_induce->lps_sample lps_measure Measure Plasma NO and Cytokines lps_sample->lps_measure lps_analysis lps_analysis lps_measure->lps_analysis Analyze Anti-Inflammatory Efficacy xeno_start Inoculate Mice with Tumor Cells xeno_tumor Allow Tumors to Establish xeno_start->xeno_tumor xeno_random Randomize Mice into Groups xeno_tumor->xeno_random xeno_treat Administer Test Compounds xeno_random->xeno_treat xeno_measure Measure Tumor Volume & Body Weight xeno_treat->xeno_measure xeno_analysis xeno_analysis xeno_measure->xeno_analysis Calculate Tumor Growth Inhibition

Caption: Workflow for proposed in vivo comparative analysis.

Relevant Signaling Pathway

The proposed mechanism of action for the test compounds is the inhibition of the iNOS signaling pathway, which is a key mediator of inflammation.

Visualization: iNOS Signaling Pathway

iNOS_pathway cluster_pathway iNOS Signaling Pathway in Macrophages cluster_inhibition Point of Inhibition lps LPS tlr4 TLR4 Receptor lps->tlr4 ifn IFN-γ ifngr IFNGR Receptor ifn->ifngr nfkb NF-κB Pathway tlr4->nfkb jak_stat JAK-STAT Pathway ifngr->jak_stat inos_gene iNOS Gene Transcription nfkb->inos_gene jak_stat->inos_gene inos_protein iNOS Protein inos_gene->inos_protein no Nitric Oxide (NO) inos_protein->no l_arginine L-Arginine l_arginine->inos_protein inflammation Inflammation no->inflammation inhibitor 2-Amino-pyridine Derivatives inhibitor->inos_protein Inhibit Enzyme Activity

Caption: Proposed inhibition of the iNOS signaling pathway.

Conclusion

This guide provides a structured and objective framework for the comparative in vitro and in vivo evaluation of this compound. By benchmarking its performance against its parent compound and a known bioactive isomer, researchers can elucidate its potential as a novel therapeutic agent, particularly in the context of inflammatory diseases or cancer. The detailed protocols and data presentation formats are intended to facilitate the design of robust experiments and the clear interpretation of their outcomes.

References

Benchmarking 2-Amino-5-methylpyridine 1-oxide and Other Pyridine N-oxide Reagents in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of Pyridine N-oxide Derivatives in Asymmetric Aldehyde Allylation

In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Pyridine N-oxides have emerged as a versatile class of organocatalysts, demonstrating significant utility in a variety of transformations, most notably in the asymmetric allylation of aldehydes. This reaction is a cornerstone in the construction of chiral homoallylic alcohols, which are valuable building blocks in the synthesis of complex molecules and pharmaceutical agents. This guide provides a comparative analysis of the performance of various substituted pyridine N-oxide catalysts in the asymmetric allylation of aldehydes, offering a benchmark against which novel reagents like 2-Amino-5-methylpyridine 1-oxide can be evaluated.

Performance Data in Asymmetric Allylation of Benzaldehyde

The asymmetric allylation of benzaldehyde with allyl(trichloro)silane is a standard benchmark reaction to evaluate the efficacy of chiral pyridine N-oxide catalysts. The following table summarizes the performance of several representative chiral pyridine N-oxide catalysts in this reaction, highlighting the yield and enantiomeric excess (ee) of the resulting homoallylic alcohol. While specific data for this compound is not available in the reviewed literature, the performance of related derivatives provides a predictive framework for its potential catalytic activity.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
QUINOX (9) 5CH2Cl2-408787[1]
METHOX (13) 5CH3CN-409596[2][3]
Methyl-QUINOX (19) 5CH2Cl2-406575[1]
Terpene-derived N,N'-dioxide (12) 10CH2Cl2-788590[4]
Axially chiral biisoquinoline dioxide (17b) 10CH2Cl2-787885[4]
Pyridine oxide-decorated COF 20 mgCH3CNRT92-[5]

Note: The performance of this compound as a catalyst in this reaction is yet to be reported. Based on the electronic effects observed with other substituted pyridine N-oxides, the electron-donating nature of the amino and methyl groups at the 2- and 5-positions, respectively, is expected to influence both the catalyst's nucleophilicity and steric profile, thereby affecting both yield and enantioselectivity.

Experimental Protocols

Below is a general experimental protocol for the asymmetric allylation of benzaldehyde with allyltrichlorosilane, catalyzed by a chiral pyridine N-oxide. This protocol is a composite of methodologies reported in the cited literature and serves as a foundational procedure for benchmarking new catalysts.

Materials:

  • Chiral pyridine N-oxide catalyst (e.g., QUINOX, METHOX)

  • Benzaldehyde (freshly distilled)

  • Allyltrichlorosilane

  • Anhydrous solvent (e.g., CH2Cl2, CH3CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add the chiral pyridine N-oxide catalyst (5 mol%).

  • Add the anhydrous solvent (e.g., CH2Cl2, to make a 0.2 M solution with respect to the aldehyde).

  • Cool the mixture to the desired temperature (e.g., -40 °C) with a suitable cooling bath.

  • Add freshly distilled benzaldehyde (1.0 equivalent) to the cooled solution.

  • Slowly add allyltrichlorosilane (1.2 equivalents) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.

  • Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Asymmetric Allylation Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_output Product Catalyst Pyridine N-Oxide Catalyst Intermediate Chiral Lewis Acid-Aldehyde Complex Catalyst->Intermediate Coordination Aldehyde Aldehyde Aldehyde->Intermediate Allylsilane Allyl(trichloro)silane Allylsilane->Intermediate Product Homoallylic Alcohol Intermediate->Product Allylation Product->Catalyst Regeneration Final_Product Chiral Homoallylic Alcohol Aldehyde_input Aldehyde Allylsilane_input Allyl(trichloro)silane Experimental_Workflow start Start prep Prepare Anhydrous Reaction Setup start->prep add_cat Add Catalyst and Solvent prep->add_cat cool Cool to -40 °C add_cat->cool add_reagents Add Aldehyde, Allyltrichlorosilane, and DIPEA cool->add_reagents react Stir for 12-24h add_reagents->react quench Quench with sat. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Yield and ee purify->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-5-methylpyridine 1-oxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-5-methylpyridine 1-oxide, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and its derivatives. This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation[1][2][3]. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood[4].

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield[3][4][5].

  • Hand Protection: Use impervious chemical-resistant gloves, such as butyl rubber[4]. Nitrile gloves may not be suitable for prolonged contact[4].

  • Body Protection: A fully-buttoned lab coat or chemical-resistant apron is required[4].

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator should be used[1][5].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations[1][6]. Chemical waste generators are responsible for the correct classification and disposal of their waste[5].

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated, compatible, and sealable hazardous waste container[4].

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[4].

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[4][7].

2. Spill Management:

  • Minor Spills: For small spills, use an inert, dry absorbent material like sand, earth, or vermiculite to contain the substance[1]. Avoid generating dust[1][8]. Dampening the material with water may be necessary to prevent dusting before sweeping[1]. Place the absorbed material into the designated hazardous waste container[1][4].

  • Major Spills: In the event of a large spill, evacuate the area immediately and move upwind[1][8]. Alert the appropriate emergency response team or fire brigade and inform them of the nature of the hazard[1][8]. Only trained personnel with appropriate PPE, including full-body protective clothing and breathing apparatus, should attempt to manage the spill[1].

3. Final Disposal:

  • Waste this compound and its containers must be disposed of as hazardous waste[1].

  • Incineration is a common and recommended disposal method for pyridine and its derivatives[6][9]. Rotary kiln incineration at temperatures between 820°C and 1,600°C is a potential option[6][9].

  • Do not discharge the chemical or its wash water into drains or sewer systems[1][10].

  • Arrange for a licensed hazardous waste disposal company to collect the waste. Complete all necessary paperwork, such as a Chemical Collection Request Form, as per your institution's procedures[4].

Quantitative Data for Pyridine Waste Incineration

ParameterValueReference
Rotary Kiln Incineration820 - 1,600 °C[6]
Liquid Injection Incineration650 - 1,600 °C[6]
Fluidized Bed Incineration450 - 980 °C[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Spill Management cluster_3 Final Disposal A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Segregate from Incompatible Materials D->E F Assess Spill Size E->F G Minor Spill: Absorb with Inert Material F->G Minor H Major Spill: Evacuate & Notify Emergency Services F->H Major I Add Contaminated Material to Waste Container G->I L Transfer Custody to Waste Disposal Vendor H->L J Arrange for Licensed Hazardous Waste Collection I->J K Complete Disposal Paperwork J->K K->L

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.